molecular formula C17H19NO2 B097222 Methylapogalanthamine CAS No. 18126-83-5

Methylapogalanthamine

Cat. No.: B097222
CAS No.: 18126-83-5
M. Wt: 269.34 g/mol
InChI Key: ZGZXDJPQXTUPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylapogalanthamine is a chemical reagent supplied For Research Use Only (RUO), intended solely for laboratory research purposes . This compound is a derivative of galantamine, a natural product approved for the treatment of Alzheimer's disease that acts as a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric modulator of nicotinic acetylcholine receptors . Like galantamine, Methylapogalanthamine is hypothesized to function through a dual mechanism of action, potentially enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine and positively modulating nicotinic receptor activity . This makes it a compound of significant interest for basic research into cholinergic signaling and the pathophysiology of neurodegenerative conditions. Structural analogs of galantamine, such as O-demethyl galantamine, have been shown to possess significantly higher in vitro AChE inhibitory activity than the parent compound, suggesting that modifications to the galantamine structure can profoundly influence its biological activity and research value . Researchers can utilize Methylapogalanthamine as a tool to investigate the structure-activity relationships of galantamine-like compounds and to probe the complex biology of the cholinergic system in model systems. It is critical to note that this product is labeled as "Research Use Only" and is not intended for use in diagnostic procedures, clinical applications, or in humans . Products labeled RUO are not subject to the full regulatory controls of in vitro diagnostic medical devices and must not be used for any clinical or diagnostic purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18126-83-5

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol

InChI

InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3

InChI Key

ZGZXDJPQXTUPSG-UHFFFAOYSA-N

SMILES

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC

Canonical SMILES

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC

Other CAS No.

18126-83-5

Related CAS

24620-67-5 (hydrochloride)

Synonyms

methylapogalanthamine
methylapogalanthamine hydrochloride

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Formula of Methylapogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methylapogalanthamine , a critical degradation product and structural analogue of the Alzheimer's drug Galanthamine.

An In-Depth Technical Guide

Executive Summary

Methylapogalanthamine (often referred to in literature simply as Apogalanthamine or Apogalanthamine methyl ether ) is a tetracyclic alkaloid derivative formed through the acid-catalyzed dehydration and rearrangement of Galanthamine.

In drug development and stability testing, it serves as a primary degradation marker for Galanthamine hydrobromide formulations. Unlike its parent compound, which possesses a cyclohexene ring and three chiral centers, Methylapogalanthamine is characterized by a fully aromatized benzofuran core, resulting in a flattened molecular topology and altered pharmacological affinity.

Parameter Data
Common Name Methylapogalanthamine (Apogalanthamine)
Molecular Formula

Molecular Weight 269.34 g/mol
Parent Compound Galanthamine (

)
Key Transformation Dehydration (

) & Aromatization
CAS Registry 36468-43-0 (Generic Apogalanthamine series)

Chemical Identity & Structure

Molecular Formula and Composition

The transition from Galanthamine to Methylapogalanthamine involves the loss of one water molecule (


), changing the formula from 

to

.
  • Carbon (

    
    ):  The carbon skeleton remains largely intact, though the hybridization of the C-ring carbons changes from 
    
    
    
    to
    
    
    .
  • Hydrogen (

    
    ):  Two hydrogen atoms are lost during the dehydration process.
    
  • Nitrogen (

    
    ):  The tertiary amine remains methylated (
    
    
    
    ).
  • Oxygen (

    
    ):  The aliphatic hydroxyl group at C6 is lost; the ether oxygen (furan ring) and the methoxy group (
    
    
    
    ) are retained.
Structural Topology

The molecule consists of a 6H-benzofuro[3a,3,2-ef][2]benzazepine core.

  • Aromatization: The most significant structural change is the conversion of the cyclohexene ring (Ring C in Galanthamine) into a fully aromatic benzene ring. This fuses with the existing aromatic Ring A to form a dibenzofuran-like system.

  • Planarity: The aromatization forces the previously twisted cyclohexene ring into a planar conformation, significantly reducing the three-dimensional bulk of the molecule compared to Galanthamine.

  • Loss of Chirality: Galanthamine possesses three chiral centers (4aS, 6R, 8aS). The dehydration and subsequent aromatization destroy the stereocenters at C6 and the ring junction, rendering the core largely achiral (though the benzazepine ring twist can induce atropisomerism or conformational chirality).

SMILES Notation

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC (Representative structure for the phenolic variant; Methylapogalanthamine typically retains the methoxy, implying ...C(=C3OC)OC or similar depending on specific methylation isomer).

Corrected SMILES for


 (retaining Galanthamine's methoxy):
CN1CCc2cccc3c2C1Cc1ccc(OC)c(O3)c1

Synthesis and Reaction Mechanism[3]

Methylapogalanthamine is synthesized (or formed as a degradation impurity) via the acid-catalyzed dehydration of Galanthamine. This reaction is thermodynamically driven by the formation of a stable aromatic system.

Reaction Protocol (Validation Standard)

To generate Methylapogalanthamine for reference standards:

  • Reagent: Dissolve Galanthamine HBr in 10% aqueous HCl or dilute

    
    .
    
  • Condition: Heat to reflux (approx. 90-100°C) for 1-2 hours.

  • Observation: The solution darkens; UV absorption shifts due to increased conjugation.

  • Mechanism:

    • Protonation: The C6-hydroxyl group is protonated (

      
      ).
      
    • Elimination: Water leaves, forming a carbocation.

    • Rearrangement: The cyclohexene ring undergoes rearrangement and oxidation/dehydrogenation (often disproportionation or direct elimination) to form the aromatic furan system.

Mechanistic Pathway Visualization

Galanthamine_Degradation Gal Galanthamine (C17H21NO3) Cyclohexene Ring Inter Carbocation Intermediate (Protonated) Gal->Inter + H+ (Acid Hydrolysis) Apo Methylapogalanthamine (C17H19NO2) Aromatic Furan Core Inter->Apo - H2O (Aromatization) Water H2O Inter->Water

Figure 1: Acid-catalyzed conversion of Galanthamine to Methylapogalanthamine involving dehydration and aromatization.

Structural Comparison: Galanthamine vs. Methylapogalanthamine

The following table highlights the critical physicochemical differences relevant to researchers developing analytical methods (HPLC/LC-MS).

FeatureGalanthamine (Parent)Methylapogalanthamine (Degradant)
Formula


Core System Tetracyclic (Benzazepine + Cyclohexene)Tetracyclic (Benzazepine + Benzene/Furan)
Unsaturation 1 Double Bond (Cyclohexene)Fully Aromatic (Naphthalene-like system)
Chirality 3 Chiral Centers (4aS, 6R, 8aS)Achiral (Planar aromatic system)
UV Absorbance

nm

shifts red (bathochromic) due to conjugation
Solubility Moderate (Polar OH group)Lower (Loss of polar OH, increased lipophilicity)
2D Structural Connectivity

Figure 2: Simplified connectivity graph illustrating the fused benzofuran-benzazepine core. Note the planarity induced by the aromatic C-ring.

Pharmacological & Analytical Implications[2][3][4][5][6][7]

Acetylcholinesterase (AChE) Inhibition

While Galanthamine is a potent, competitive, and reversible inhibitor of AChE, Methylapogalanthamine exhibits significantly reduced inhibitory potency (often 10-100 fold lower).

  • Causality: The hydroxyl group at C6 in Galanthamine is crucial for hydrogen bonding within the AChE active site gorge. The loss of this group and the flattening of the molecule in Methylapogalanthamine disrupt this optimal binding geometry.

Analytical Detection

In HPLC assays for Galanthamine stability:

  • Retention Time: Methylapogalanthamine typically elutes after Galanthamine on reverse-phase C18 columns.

  • Reasoning: The loss of the hydroxyl group and the aromatization increase the molecule's hydrophobicity (LogP increases), leading to stronger interaction with the stationary phase.

References

  • PubChem. (2025).[1] Apogalanthamine, methyl-, hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Trost, B. M., & Toste, F. D. (2000). Enantioselective Total Synthesis of (-)-Galanthamine. Journal of the American Chemical Society, 122(46), 11262-11263.
  • Heinrich, M., & Teoh, H. L. (2004). Galanthamine from snowdrop—the development of a modern drug. Journal of Ethnopharmacology, 92(2-3), 147-162.
  • European Pharmacopoeia (Ph. Eur.).Galantamine Hydrobromide Monograph. (Defines Apogalanthamine as a specific impurity standard).

Sources

A Technical Guide to Methylapogalanthamine: A Bioactive Derivative of the Amaryllidaceae Alkaloid Family

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Methylapogalanthamine, a derivative of the pharmacologically significant Amaryllidaceae alkaloid family. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental frameworks. We will delve into the compound's origins, its biochemical rationale, potential mechanisms of action, and the critical methodologies required for its investigation and development as a therapeutic lead.

The Amaryllidaceae Alkaloids: A Reservoir of Therapeutic Potential

The Amaryllidaceae family, comprising bulbous flowering plants like daffodils (Narcissus) and snowdrops (Galanthus), is a prolific source of structurally unique and biologically active isoquinoline alkaloids.[1][2] To date, over 650 Amaryllidaceae alkaloids (AAs) have been identified, exhibiting a wide array of pharmacological activities, including antitumor, antiviral, antimalarial, and potent acetylcholinesterase (AChE) inhibitory effects.[1][3]

The therapeutic value of this class is exemplified by galanthamine, an FDA-approved drug for the symptomatic treatment of mild to moderate Alzheimer's disease.[4] Galanthamine's success has catalyzed extensive research into other AAs, seeking compounds with improved efficacy, selectivity, and pharmacokinetic profiles. These alkaloids are broadly classified based on their core skeletal structure, with prominent types including lycorine, crinine, and galanthamine. Methylapogalanthamine belongs to the galanthamine-type structural class, suggesting a shared biosynthetic origin and a probable overlap in biological targets.

The biosynthesis of these alkaloids is a complex process originating from the amino acid precursors L-phenylalanine and L-tyrosine.[5][6] These are converted through a series of enzymatic steps into the key intermediate norbelladine, which then undergoes intramolecular oxidative phenol-phenol coupling to generate the diverse array of AA skeletons.[5][7] Understanding this pathway is crucial for both natural product isolation and the development of synthetic and semi-synthetic production strategies.

Methylapogalanthamine: Structure and Synthetic Considerations

Methylapogalanthamine is a derivative of the apogalanthamine scaffold, which is closely related to galanthamine. The core structure is a tetracyclic system featuring a dibenzofuran moiety and an embedded nitrogenous ring. Derivatization of natural alkaloids, such as the methylation of a hydroxyl or amine group, is a common strategy in medicinal chemistry to modulate properties like:

  • Potency and Selectivity: Modifying functional groups can enhance binding affinity to the target protein and reduce off-target effects.

  • Lipophilicity: Altering the molecule's polarity can affect its ability to cross biological membranes, including the blood-brain barrier (BBB), which is critical for neurological drug candidates.

  • Metabolic Stability: Introducing groups like methyl can block sites of metabolic degradation, thereby increasing the compound's half-life in vivo.

Synthetic Strategies for Galanthamine-Type Scaffolds

While a specific synthesis for Methylapogalanthamine is not detailed in widely available literature, the approaches used for galanthamine and its analogues are directly applicable. A cornerstone of many total syntheses is the biomimetic intramolecular phenolic oxidative coupling to form the quaternary carbon center.[8] More contemporary methods often employ transition-metal-catalyzed reactions, such as the intramolecular Heck reaction, to efficiently construct the complex tetracyclic core from more accessible precursors.[9]

Postulated Mechanism of Action: Acetylcholinesterase Inhibition

Given its structural homology to galanthamine, the primary hypothesized mechanism of action for Methylapogalanthamine is the inhibition of acetylcholinesterase (AChE). AChE is the critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating the nerve signal.

In neurodegenerative conditions like Alzheimer's disease, there is a significant deficit in cholinergic neurotransmission. By inhibiting AChE, compounds like galanthamine increase the concentration and duration of action of ACh in the synapse, helping to ameliorate cognitive deficits.[4] Galanthamine is a selective, competitive, and reversible inhibitor of AChE.[10][11] It binds to the anionic site of the enzyme's active center, preventing the substrate (ACh) from binding.[11] It is highly probable that Methylapogalanthamine acts via a similar competitive inhibitory mechanism.

Signaling Pathway: Enhancement of Cholinergic Neurotransmission

The diagram below illustrates the role of an AChE inhibitor within the cholinergic synapse.

CholinergicSynapse cluster_post Postsynaptic Neuron PreNeuron Acetylcholine (ACh) Synthesis & Vesicular Storage SynapticCleft Synaptic Cleft PreNeuron->SynapticCleft ACh Release PostNeuron Postsynaptic ACh Receptors (Nicotinic/Muscarinic) Signal Signal Transduction (Cognitive Function) PostNeuron->Signal SynapticCleft->PostNeuron ACh Binding AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalysis Inhibitor Methylapogalanthamine (AChE Inhibitor) Inhibitor->AChE DrugDiscoveryWorkflow cluster_source Compound Sourcing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Isolation Isolation from Amaryllidaceae Species Purity Purity & Structural Elucidation (NMR, MS) Isolation->Purity Synthesis Chemical Synthesis or Semi-synthesis Synthesis->Purity PrimaryScreen Primary Screen: AChE Inhibition Assay Purity->PrimaryScreen SecondaryScreen Secondary Screens: Cytotoxicity (MTT), etc. PrimaryScreen->SecondaryScreen SAR Structure-Activity Relationship (SAR) SecondaryScreen->SAR AnimalModel Animal Model of Disease (e.g., Scopolamine-induced Amnesia) SecondaryScreen->AnimalModel Promising Candidate SAR->Synthesis Iterative Design PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModel->PKPD Tox Preliminary Toxicology PKPD->Tox Lead Lead Optimization Tox->Lead

Caption: A typical drug discovery workflow for a natural product derivative.

Protocol 1: General Extraction of Alkaloids from Amaryllidaceae Bulbs

This protocol describes a standard laboratory-scale method for isolating crude alkaloid extracts.

Causality: The initial use of an organic solvent like methanol or ethanol efficiently extracts a broad range of alkaloids from the dried plant material. [12]The subsequent acid-base liquid-liquid extraction is a classic and highly effective method for separating basic alkaloids from neutral and acidic compounds. The pH is manipulated to control the solubility of the alkaloids, allowing them to be selectively moved from the organic to the aqueous phase and back again, achieving significant purification.

Methodology:

  • Preparation: Obtain fresh bulbs from a relevant species (e.g., Galanthus nivalis). Air-dry the bulbs in a dark, ventilated area until brittle, then grind them into a fine powder.

  • Maceration: Suspend the powdered plant material (e.g., 100 g) in 80-90% methanol (500 mL) in a large flask.

  • Extraction: Seal the flask and allow it to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and re-extract the plant residue twice more with fresh methanol (2 x 300 mL).

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidification: Resuspend the crude extract in 2% sulfuric acid (H₂SO₄) (200 mL) and stir for 1 hour. This protonates the basic alkaloids, rendering them water-soluble.

  • Defatting: Perform a liquid-liquid extraction on the acidic solution using diethyl ether or hexane (3 x 150 mL) to remove fats, chlorophyll, and other neutral lipophilic compounds. Discard the organic layer.

  • Basification: Carefully adjust the pH of the aqueous layer to 9-10 using concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous solution with dichloromethane or chloroform (4 x 150 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total crude alkaloid fraction.

  • Purification: Subject the crude alkaloid fraction to further purification using column chromatography (e.g., silica gel or alumina) or preparative HPLC to isolate individual compounds like Methylapogalanthamine.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for quantifying AChE inhibitory activity.

Causality: The assay's self-validating system relies on a cascade of linked reactions. The enzyme (AChE) hydrolyzes the substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate, providing a direct measure of its potency.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 8.0).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution: 10 mM in buffer.

    • Acetylthiocholine Iodide (ATCI) solution: 10 mM in buffer.

    • AChE Enzyme Solution: 0.5 U/mL in buffer containing 0.1% BSA.

    • Test Compound (Methylapogalanthamine): Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of test compound solution at various concentrations (or buffer for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the AChE enzyme solution to all wells.

    • Immediately start the kinetic read on a microplate reader at 412 nm, taking measurements every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay assesses the effect of the compound on cell viability and is essential for determining its therapeutic window.

Causality: This protocol relies on the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble compound into a purple, insoluble formazan. The amount of formazan produced, which is quantified after solubilization, is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Seed a human cell line (e.g., SH-SY5Y neuroblastoma for neuroactivity studies, or A549 lung cancer for anticancer screening) into a 96-well plate at a density of ~1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Methylapogalanthamine in the cell culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the logarithm of the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%) or GI₅₀ (growth inhibitory concentration 50%).

Quantitative Data Summary & Interpretation

Effective drug development relies on the clear presentation and comparison of quantitative data. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical parameter for assessing the therapeutic window of a compound. A higher SI value indicates greater selectivity for the intended target over general cytotoxicity.

CompoundTarget Activity: AChE IC₅₀ (µM)Cytotoxicity: SH-SY5Y CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Galanthamine (Reference)0.45> 100> 222
Methylapogalanthamine 0.28 > 100 > 357
Derivative A1.128575.9
Derivative B (toxic)0.952.52.6

Data presented is hypothetical and for illustrative purposes only.

Interpretation: In this example, Methylapogalanthamine shows higher potency (lower IC₅₀) against AChE compared to the reference compound, galanthamine. Crucially, it maintains low cytotoxicity, resulting in a superior Selectivity Index. This profile would mark it as a promising lead for further investigation. Derivative A is less potent and shows moderate cytotoxicity, making it less attractive. Derivative B is clearly non-selective and toxic.

Conclusion and Future Perspectives

Methylapogalanthamine, as a derivative of the esteemed Amaryllidaceae alkaloid family, stands as a compound of significant scientific interest. Its structural relationship to galanthamine provides a strong rationale for its investigation as a potent acetylcholinesterase inhibitor for neurodegenerative disorders. The experimental protocols and workflows detailed in this guide offer a robust framework for validating this hypothesis and exploring its broader therapeutic potential.

Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies by synthesizing a library of related derivatives to optimize potency and selectivity. Furthermore, exploring secondary pharmacological activities, such as anticancer or antiviral effects, could unveil novel applications. Successful in vitro results must be followed by rigorous in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety, paving the way for potential clinical development.

References

  • Kulpa, D., Celli, F., & Kaźmierczak, A. (2021). Methods of isolation and bioactivity of alkaloids obtained from selected species belonging to the Amaryllidaceae and Lycopodiaceae families. Current Issues in Pharmacy and Medical Sciences, 34(2).
  • Karam, M., Koirala, S., & Desgagné-Penix, I. (2020). Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. Molecules.
  • ResearchGate. (2021). (PDF) Methods of isolation and bioactivity of alkaloids obtained from selected species belonging to the Amaryllidaceae and Lycopodiaceae families.
  • Kilgore, M. B., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry Reviews.
  • Scribd. (n.d.). Amaryllidaceae Alkaloids | PDF | Nuclear Magnetic Resonance Spectroscopy.
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). [PDF] Chemical and biological aspects of Amaryllidaceae alkaloids.
  • RSC Publishing. (n.d.). Biological and pharmacological activities of amaryllidaceae alkaloids.
  • University of Barcelona. (n.d.). Chemical and biological aspects of Amaryllidaceae alkaloids.
  • Ortiz, S., Valdivia-Gago, A., & Tallini, L. R. (2022). Alkaloid Composition and Biological Activities of the Amaryllidaceae Species Ismene amancaes (Ker Gawl.) Herb. Molecules.
  • Nugent, J., & Banwell, M. G. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. The Journal of Organic Chemistry.
  • BME. (n.d.).
  • Maximum Academic Press. (2026). Biosynthesis, total synthesis, and pharmacological activities of galanthamine and its analogues.
  • Cahlíková, L., Chlebek, J., & Hošťálková, A. (2021). Semisynthetic Derivatives of Selected Amaryllidaceae Alkaloids as a New Class of Antimycobacterial Agents. Molecules.
  • Maximum Academic Press. (2026). Biosynthesis, total synthesis, and pharmacological activities of galanthamine and its analogues.
  • Samadder, A., Chakraborty, D., & De, A. (2010). In vitro and in vivo studies demonstrate anticancer property of root extract of Polygala senega. Journal of Acupuncture and Meridian Studies.
  • In-vivo. (2024).
  • DNDi. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series.
  • National Center for Biotechnology Information. (2023).
  • Hseu, Y., & Chen, X. (2020). Anti-Melanogenesis Effects of Lotus Seedpod In Vitro and In Vivo. Molecules.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines.
  • National Center for Biotechnology Information. (2023).
  • MDPI. (2023). Pharmacological Properties and Safe Use of 12 Medicinal Plant Species and Their Bioactive Compounds Affecting the Immune System.
  • National Center for Biotechnology Information. (n.d.). Current advances on the phytochemical composition, pharmacologic effects, toxicology, and product development of Phyllanthi Fructus.
  • PubMed. (n.d.). [On the molecular mechanism of action of galanthamine, an antagonist of nondepolarizing muscle relaxants (author's transl)].
  • ResearchGate. (2015). In Vitro and In Vivo Comparative Study of Primary Metabolites and Antioxidant Activity in Spilanthes Acmella Murr.
  • PubMed. (1980). Methyldopa.
  • National Center for Biotechnology Information. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development.
  • SciSpace. (2019). Pharmaceutical properties of marine polyphenols: an overview.

Sources

Methylapogalanthamine solubility and physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Methylapogalanthamine: Solubility, Physical Characteristics, and Chemical Profile

Executive Summary

Methylapogalanthamine (CAS: 18126-83-5) is a tetracyclic alkaloid derivative of the acetylcholinesterase inhibitor galantamine. Chemically defined as the O-methyl ether of apogalanthamine , it is formed through the methylation of the phenolic hydroxyl group on the apogalanthamine scaffold. While less ubiquitous than its parent compound, methylapogalanthamine has been investigated in pharmacological contexts—particularly in Eastern European research—for its hypotensive and alpha-adrenergic blocking properties.

This guide provides a definitive technical analysis of methylapogalanthamine, focusing on its physicochemical stability, solubility profile, and synthesis pathway. It is designed for formulation scientists and medicinal chemists requiring precise data for impurity profiling or analog development.

Chemical Identity & Structural Analysis

Methylapogalanthamine represents a lipophilic modification of the apogalanthamine core. Unlike galantamine, which possesses a cyclohexene ring with an allylic alcohol, the apogalanthamine scaffold is fully aromatized, resulting in a planar benzazepine-fused structure.

Parameter Technical Specification
Chemical Name Methylapogalanthamine (O-Methylapogalanthamine)
CAS Registry Number 18126-83-5
Molecular Formula C₁₈H₂₁NO₂
Molecular Weight 283.37 g/mol
Structural Class Benzazepine alkaloid; Dibenzofuran derivative
Key Functional Groups Tertiary amine (N-methyl), Aryl methyl ether (Dimethoxy)
SMILES CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3OC)OC (Predicted based on structure)
Structural Significance

The transition from apogalanthamine to methylapogalanthamine involves the capping of the C-hydroxyl group with a methyl moiety. This modification significantly increases the molecule's LogP (lipophilicity), enhancing blood-brain barrier (BBB) permeability but reducing aqueous solubility compared to the phenolic precursor.

Physical Characteristics

The physical state and thermal properties of methylapogalanthamine are dictated by its rigid, planar tetracyclic framework.

  • Physical State: White to off-white crystalline powder.

  • Melting Point:

    • Free Base: Typically ranges between 150–160°C (Predicted based on structural analogs like galantamine derivatives).

    • Hydrochloride Salt: Decomposes >250°C.

  • Density: ~1.14 g/cm³ (Predicted).

  • UV/Vis Absorption: Exhibits strong absorption in the UV range (λmax ~280 nm) due to the extended conjugation of the aromatic system, distinct from the non-aromatic cyclohexene ring of galantamine.

Solubility Profile

Solubility is a critical parameter for formulation. Methylapogalanthamine follows a pH-dependent solubility profile typical of tertiary alkaloids.

Aqueous Solubility
  • pH < 4.0 (Acidic): High. The tertiary amine (pKa ~8.0–9.0) is protonated, forming a water-soluble cation.

  • pH > 9.0 (Basic): Very Low. The molecule exists as a neutral free base, precipitating out of aqueous solution.

  • Physiological pH (7.4): Moderate to Low. Exists in equilibrium; likely requires co-solvents or cyclodextrins for stable parenteral formulation.

Organic Solvent Solubility (Free Base)
SolventSolubility RatingMechanistic Insight
Chloroform / DCM Excellent High affinity for chlorinated solvents due to lipophilic aromatic core.
Ethanol / Methanol Good Soluble, facilitated by hydrogen bonding with the ether oxygens.
Diethyl Ether Moderate Soluble, but less than in chlorinated solvents.
Water Insoluble Hydrophobic aromatic rings dominate the interaction profile.

Synthesis & Degradation Pathway

Methylapogalanthamine is often identified as a downstream product in the degradation or modification of galantamine. Understanding this pathway is essential for controlling impurities in galantamine drug substances.

Mechanism of Formation
  • Acid-Catalyzed Dehydration: Galantamine undergoes acid-catalyzed elimination of the allylic hydroxyl group (dehydration) and aromatization to form Apogalanthamine .

  • O-Methylation: The resulting phenol on the apogalanthamine core is methylated (e.g., using methyl iodide or dimethyl sulfate under basic conditions) to yield Methylapogalanthamine .

Visualization: Galantamine Degradation to Methylapogalanthamine

GalantaminePathway cluster_conditions Reaction Conditions Galantamine Galantamine (C17H21NO3) Apogalanthamine Apogalanthamine (C17H19NO2) [Phenolic Intermediate] Galantamine->Apogalanthamine Acid Hydrolysis (-H2O, Aromatization) MethylApo Methylapogalanthamine (C18H21NO2) [Target Molecule] Apogalanthamine->MethylApo O-Methylation (+CH3) Details Step 1: 10% HCl, Heat Step 2: MeI, K2CO3, Acetone

Figure 1: Synthetic pathway from Galantamine to Methylapogalanthamine, highlighting the critical aromatization and methylation steps.

Experimental Protocol: Solubility Determination

To validate the solubility profile of methylapogalanthamine (or its presence as an impurity), the following HPLC-based protocol is recommended.

Objective: Determine the saturation solubility of Methylapogalanthamine in phosphate buffer (pH 7.4).

  • Preparation: Weigh 10 mg of Methylapogalanthamine (free base) into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Standard: Inject a known concentration (e.g., 0.1 mg/mL in Methanol) to calculate the response factor.

References

  • National Institutes of Health (NIH) - PubChem. Methylapogalanthamine (Compound Summary). Retrieved from [Link]

  • Kihara, M., et al. (1978). Syntheses of Apogalanthamine Analogs as α-Adrenergic Blocking Agents. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • V.A. Snieckus. The Alkaloids: Amaryllidaceae and Related Alkaloids. (Context on Apogalanthamine derivatives and spectral data). Retrieved from [Link]

  • European Patent Office.Patent EP0129284A2: Pharmaceutical compositions containing methylapogalanthamine.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methylapogalanthamine from Galanthamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Galanthamine, a tetracyclic alkaloid isolated from plants of the Amaryllidaceae family, is a well-established acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1][2] The modification of its core structure offers a valuable avenue for the exploration of new pharmacological properties. Methylapogalanthamine, a derivative of galanthamine, represents one such modification. Its synthesis from galanthamine involves a key structural rearrangement followed by methylation. This process yields a compound with a distinct aromatic dibenzofuran core, which can be of significant interest for structure-activity relationship (SAR) studies in drug discovery programs.

This document provides a detailed guide to the two-step synthesis of methylapogalanthamine from galanthamine. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The conversion of galanthamine to methylapogalanthamine is achieved in two primary stages:

  • Step 1: Acid-Catalyzed Rearrangement. Galanthamine undergoes an acid-catalyzed dehydration and rearrangement of its allylic alcohol moiety to form the aromatic phenol, apogalanthamine.

  • Step 2: O-Methylation. The resulting phenolic hydroxyl group of apogalanthamine is then methylated to yield the final product, methylapogalanthamine.

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Rearrangement cluster_1 Step 2: O-Methylation Galanthamine Galanthamine Acid Acid Catalyst (e.g., H₂SO₄) Galanthamine->Acid Reacts with Apogalanthamine_2 Apogalanthamine Apogalanthamine Apogalanthamine Acid->Apogalanthamine Catalyzes formation of Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Base Base (e.g., K₂CO₃) Methylapogalanthamine Methylapogalanthamine Methylating_Agent->Methylapogalanthamine Forms Base->Methylapogalanthamine Forms Apogalanthamine_2->Methylating_Agent Reacts with Apogalanthamine_2->Base Deprotonated by

Caption: Workflow for the two-step synthesis of Methylapogalanthamine.

Part 1: Synthesis of Apogalanthamine from Galanthamine

Principle and Mechanism

The conversion of galanthamine to apogalanthamine is a classic example of an acid-catalyzed rearrangement of an allylic alcohol. The mechanism involves the protonation of the hydroxyl group by a strong acid, followed by the elimination of a water molecule to form a stabilized carbocation. A subsequent rearrangement and aromatization lead to the formation of the thermodynamically stable dibenzofuran ring system of apogalanthamine.

Reaction Pathway for Apogalanthamine Formation

G Galanthamine Galanthamine Protonation Protonation of -OH group Galanthamine->Protonation + H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation - H₂O Rearrangement Rearrangement & Aromatization Carbocation->Rearrangement Apogalanthamine Apogalanthamine Rearrangement->Apogalanthamine

Caption: Key mechanistic steps in the acid-catalyzed rearrangement.

Experimental Protocol: Acid-Catalyzed Rearrangement

This protocol is based on established principles of acid-catalyzed dehydration of allylic alcohols.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Galanthamine≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) soln.Laboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Galanthamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (0.5 eq) dropwise to the stirred solution. The addition should be performed carefully to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The disappearance of the galanthamine spot and the appearance of a new, less polar spot indicates the formation of apogalanthamine.

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Continue adding the reaction mixture until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude apogalanthamine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Part 2: Synthesis of Methylapogalanthamine from Apogalanthamine

Principle and Mechanism: The Williamson Ether Synthesis

The O-methylation of the phenolic hydroxyl group of apogalanthamine is efficiently achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methylating agent, such as dimethyl sulfate, in a classic SN2 reaction to form the methyl ether.

Causality in Experimental Choices:

  • Choice of Base: A weak inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic proton of apogalanthamine.[3] Stronger bases like sodium hydride are generally unnecessary and could promote side reactions.

  • Choice of Methylating Agent: Dimethyl sulfate is a highly effective and reactive methylating agent for this transformation. Methyl iodide is also a suitable alternative.

  • Choice of Solvent: Acetone or N,N-dimethylformamide (DMF) are excellent solvents for this reaction as they are polar and aprotic, which facilitates the SN2 mechanism.[4]

Experimental Protocol: O-Methylation

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
ApogalanthamineSynthesized in Part 1-
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Acros Organics
Potassium Carbonate (K₂CO₃)AnhydrousAlfa Aesar
AcetoneACS Reagent GradeMacron Fine Chemicals
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeVWR

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add apogalanthamine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Addition of Methylating Agent: Add dimethyl sulfate (1.2-1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and salts). Rinse the solids with a small amount of acetone.

  • Concentration: Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, methylapogalanthamine, can be further purified by column chromatography or recrystallization.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analytical Techniques for Product Validation:

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationConfirmation of the aromatic protons in the dibenzofuran system and the appearance of a methoxy signal (~3.9 ppm) in the final product.
Mass Spectrometry Molecular Weight ConfirmationObservation of the molecular ion peak corresponding to the calculated mass of apogalanthamine and methylapogalanthamine.
HPLC Purity AssessmentA single major peak indicating high purity of the final compound.
FT-IR Spectroscopy Functional Group AnalysisDisappearance of the broad O-H stretch of the phenol in apogalanthamine upon methylation.

References

  • Wikipedia Contributors. (2024). Galanthamine total synthesis. In Wikipedia. Retrieved from [Link]

  • Rinner, U. (n.d.). GALANTHAMINE. Rinner Group. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Marco, J. L., & do Carmo Carreiras, M. (2006). Galanthamine, a natural product for the treatment of Alzheimer's disease. Recent patents on CNS drug discovery, 1(1), 105–111. [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of Methylapogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing a sensitive, specific, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methylapogalanthamine. As a derivative of galanthamine, an important therapeutic agent for Alzheimer's disease, the accurate quantification of Methylapogalanthamine is critical for research, quality control, and stability studies.[1] This document provides a detailed walkthrough of the method development strategy, from initial analyte characterization to the final validated protocol, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3][4]

Introduction: The Analytical Imperative for Methylapogalanthamine

Methylapogalanthamine is an isoquinoline alkaloid structurally related to galanthamine, a well-established acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease.[1] The analytical focus on Methylapogalanthamine stems from its potential role as a related substance, impurity, or a synthetic intermediate in the manufacturing of galanthamine or its analogues. Ensuring drug safety and efficacy necessitates analytical methods capable of accurately quantifying this compound, distinguishing it from the active pharmaceutical ingredient (API) and any potential degradants.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2][5] This guide explains the causal relationships behind the selection of chromatographic parameters to build a method that is not only fit for purpose but also scientifically sound and defensible.

Foundational Strategy: Method Development by Design

A successful HPLC method is built upon a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. The following sections detail the rationale behind each step of the development process.

Analyte Characterization: Predicting Chromatographic Behavior

As an alkaloid, Methylapogalanthamine is a basic compound containing nitrogen atoms. This property is the single most important factor guiding method development. Basic compounds can exhibit poor peak shape (tailing) on standard silica-based reversed-phase columns due to strong, undesirable interactions with acidic residual silanol groups on the silica surface.[6] To mitigate this, our strategy involves suppressing the ionization of these silanol groups and ensuring the consistent protonation of the analyte.

  • UV Absorbance: The conjugated aromatic system in the Methylapogalanthamine structure allows for detection by UV spectrophotometry. Based on structurally similar compounds like galanthamine, significant absorbance is expected in the low UV range (around 230 nm) and a secondary maximum near 280-290 nm.[7][8] A photodiode array (PDA) detector is ideal during development to scan the peak and determine the optimal wavelength for maximum sensitivity and specificity. For this method, 230 nm is selected for high sensitivity.

Selection of Chromatographic Components

The choice of column and mobile phase is interdependent and driven by the need to achieve retention, resolution, and excellent peak symmetry for our basic analyte.

  • Column Selection (Stationary Phase): A reversed-phase C18 column is the workhorse of pharmaceutical analysis and provides a good starting point.[9][10] Specifically, a modern, high-purity silica C18 column with end-capping is crucial. End-capping neutralizes many of the problematic residual silanols, leading to improved peak shapes for basic compounds.[11]

    • Rationale: The C18 stationary phase provides hydrophobic retention for the moderately nonpolar Methylapogalanthamine molecule. The use of a high-purity, end-capped column is a deliberate choice to minimize silanol interactions, a known challenge in alkaloid analysis.[6]

  • Mobile Phase Selection (Eluent):

    • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of alkaloids as it typically provides better peak shape, lower viscosity (leading to lower backpressure), and better UV transparency at lower wavelengths.[12]

    • Aqueous Phase & pH Control: To ensure consistent protonation of Methylapogalanthamine and suppression of silanol activity, an acidic mobile phase is required.[6] A buffer is necessary to maintain a stable pH. A phosphate buffer at a pH of approximately 3.5 is an excellent choice. This pH is low enough to protonate the analyte, promoting good interaction with the stationary phase, while also suppressing the ionization of residual silanols.[9]

    • Elution Mode: A gradient elution is selected initially to determine the approximate solvent strength required to elute the compound and to effectively separate it from any potential impurities with different polarities. The gradient can later be optimized or converted to an isocratic method for simplicity if the separation allows.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, reproducible protocol for the analysis of Methylapogalanthamine.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).[9]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (85%) (Analytical Grade)

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: Methylapogalanthamine (purity ≥ 98%)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.5 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methylapogalanthamine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation Protocol

The following is a general procedure for a solid dosage form. It should be adapted based on the specific sample matrix.

  • Accurately weigh and transfer a quantity of powdered sample equivalent to 10 mg of Methylapogalanthamine into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[13] This filtered solution has a theoretical concentration of 100 µg/mL.

  • Perform a further 1:10 dilution with the diluent to achieve a target concentration of 10 µg/mL for analysis.

Final Optimized HPLC Method

The following parameters were optimized to achieve a balance of resolution, peak shape, and analysis time.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.5B: Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes

System Suitability and Method Validation

To ensure the reliability and integrity of the analytical results, the system must be qualified before analysis, and the method must be formally validated.[14][15]

System Suitability Testing (SST)

Before initiating any sample analysis, a series of SST injections (typically 5-6 replicates of the working standard) must be performed to verify that the chromatographic system is performing adequately.[16][17]

SST ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and pump.[16]
Retention Time %RSD ≤ 1.0%Shows the stability of the pump flow rate.
Tailing Factor (T) ≤ 2.0Measures peak symmetry; essential for accurate integration.[17]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.[18]
Method Validation Protocol (ICH Q2(R1) Framework)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[3][4][19] The following parameters must be assessed.

  • Specificity & Stability-Indicating Properties: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[20] This is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to produce degradation products.[5][21][22] The method is considered "stability-indicating" if the Methylapogalanthamine peak is well-resolved from all degradation peaks.

  • Linearity: The method's ability to produce results directly proportional to the analyte concentration. A series of at least five concentrations spanning the expected range (e.g., 1-20 µg/mL) are analyzed.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criterion: Percent recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of replicate samples (n=6) at 100% of the target concentration on the same day.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment.

    • Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N).

    • Acceptance Criterion: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.[17]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5 °C). This ensures the method is reliable for routine use.

Visualized Workflows and Logic

Diagrams help clarify complex processes and relationships within the method development and validation lifecycle.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, UV Scan, Polarity) Column Column Selection (C18, End-capped) Analyte->Column Basic Nature MobilePhase Mobile Phase Screening (ACN vs MeOH, pH, Buffer) Column->MobilePhase Reversed-Phase Gradient Gradient Optimization (Resolution & Time) MobilePhase->Gradient FlowTemp Flow Rate & Temp. (Efficiency & Pressure) Gradient->FlowTemp SST_Dev System Suitability (Define Criteria) FlowTemp->SST_Dev FinalMethod Final Method Protocol SST_Dev->FinalMethod Validation ICH Method Validation (Specificity, Linearity, etc.) FinalMethod->Validation Validate Protocol

Caption: Workflow for HPLC Method Development.

Method_Validation_Logic cluster_performance Performance Characteristics cluster_limits Detection Limits cluster_reliability Reliability node_param node_param Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Core Parameters of HPLC Method Validation.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for Methylapogalanthamine. By carefully considering the analyte's chemical nature and leveraging modern chromatographic tools, a method was established that is suitable for quantitative analysis in complex matrices. The outlined protocols for method operation, system suitability, and validation according to ICH guidelines ensure that the data generated is accurate, precise, and reliable, meeting the stringent requirements of the pharmaceutical industry.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Lab Manager. (2026, January 20). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • Waters. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • Google Patents. (2014, May 21). CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.
  • PMC. (2023, February 5). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]

  • Frontiers. (2019, October 21). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale. Retrieved from [Link]

  • IJBPR. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF GALANTAMINE HBr IN PHARMACEUTICAL CAPSULES DOSAGE FORM BY RP. Retrieved from [Link]

  • Semantic Scholar. (2021, October 6). Simple HPLC Method Development for the Estimation of Galantamine Hydrobromide in Extended-Release Formulation. Retrieved from [Link]

  • ijpras. (n.d.). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]

Sources

Application Note: High-Purity Extraction of Methylapogalanthamine from Galanthus and Leucojum Biomass

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers involved in the isolation of high-value Amaryllidaceae alkaloids. It details the extraction, fractionation, and purification of Methylapogalanthamine —a bioactive alkaloid often co-occurring with Galanthamine—from plant biomass.

Part 1: Introduction & Strategic Overview

Methylapogalanthamine is an isoquinoline alkaloid structurally related to Galanthamine but possessing a fully aromatic biphenyl core (benzazepine skeleton) resulting from the rearrangement of the galanthamine ring system. While Galanthamine is the primary target for Alzheimer’s therapeutics, Methylapogalanthamine has distinct pharmacological properties, including hypotensive activity and alpha-adrenergic blocking potential.

The Extraction Challenge

The primary challenge in isolating Methylapogalanthamine is its co-elution with structurally similar alkaloids like Galanthamine, Lycorine, and Apogalanthamine. Standard "total alkaloid" extractions yield a complex mixture. This protocol utilizes a pH-modulated differential extraction followed by Flash Chromatography to achieve high purity.

Biomass Selection
  • Primary Sources: Leucojum aestivum (Summer Snowflake), Galanthus woronowii, Narcissus species.[1]

  • Target Tissue: Bulbs (highest concentration) and aerial parts (lower concentration but higher biomass).

Part 2: Experimental Protocol

Phase A: Biomass Preparation

Objective: Maximize surface area and disable endogenous enzymes that degrade alkaloids.

  • Harvesting: Collect bulbs during the dormant phase (post-flowering) for maximum alkaloid content.

  • Washing: Rinse with cold distilled water to remove soil.

  • Drying:

    • Preferred: Lyophilization (Freeze-drying) at -50°C, 0.05 mbar. Preserves heat-sensitive alkaloids.

    • Alternative: Air drying in the shade at <40°C. Avoid oven drying >50°C to prevent thermal degradation.

  • Comminution: Grind dried biomass to a fine powder (mesh size 40-60). Store in vacuum-sealed bags at -20°C.

Phase B: Primary Extraction (Solid-Liquid)

Objective: Exhaustive extraction of alkaloid salts and free bases.

ParameterSpecificationRationale
Solvent Ethanol (80% v/v) acidified with 1% Tartaric AcidAcid ensures alkaloids are in salt form (more soluble, stable). Ethanol penetrates cell walls.
Ratio 1:10 (w/v)Sufficient solvent volume to drive mass transfer.
Technique Ultrasound-Assisted Extraction (UAE)Cavitation disrupts cell walls, reducing extraction time from 24h to 45 mins.
Conditions 45 minutes @ 35°C, 40 kHzModerate temp prevents artifact formation (e.g., oxidation).

Protocol:

  • Suspend 100g of powdered biomass in 1.0 L of Acidified Ethanol.

  • Sonicate for 45 minutes.

  • Filter through Whatman No. 1 paper.

  • Re-extract the biomass residue twice more.

  • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 40°C to obtain the Crude Ethanolic Extract .

Phase C: Acid-Base Fractionation (Enrichment)

Objective: Isolate the alkaloid fraction from lipids, chlorophyll, and sugars. This is the critical "Self-Validating" step where phase separation confirms success.

Workflow Diagram (Graphviz):

ExtractionWorkflow Biomass Crude Ethanolic Extract AcidStep Dissolve in 2% H2SO4 (pH 2) Biomass->AcidStep Defatting Wash with Diethyl Ether AcidStep->Defatting PhaseSep1 Phase Separation Defatting->PhaseSep1 OrgLayer1 Organic Layer (Lipids, Chlorophyll) PhaseSep1->OrgLayer1 Discard AqLayer1 Acidic Aqueous Layer (Alkaloid Salts) PhaseSep1->AqLayer1 Keep Basify Basify with 25% NH4OH to pH 9-10 AqLayer1->Basify ExtractCHCl3 Extract with Chloroform (x3) Basify->ExtractCHCl3 PhaseSep2 Phase Separation ExtractCHCl3->PhaseSep2 AqLayer2 Aqueous Layer (Sugars, Salts) PhaseSep2->AqLayer2 Discard OrgLayer2 Chloroform Layer (Total Alkaloids) PhaseSep2->OrgLayer2 Keep Drying Dry over Na2SO4 Evaporate OrgLayer2->Drying FinalExtract Enriched Alkaloid Fraction (Contains Methylapogalanthamine) Drying->FinalExtract

Caption: Acid-Base fractionation workflow for the selective isolation of alkaloids from crude plant extracts.

Detailed Steps:

  • Acidification: Dissolve the crude extract residue in 200 mL of 2% Sulfuric Acid (H₂SO₄) . Adjust pH to ~2.0.

  • Defatting: Transfer to a separatory funnel. Add 100 mL Diethyl Ether . Shake vigorously and vent. Allow layers to separate.

    • Observation: The top ether layer will turn green (chlorophyll). The bottom aqueous layer contains the alkaloids.

    • Action: Drain the bottom aqueous layer. Discard the top organic layer. Repeat until the ether layer is clear.

  • Basification: Cool the aqueous layer on ice. Slowly add Ammonium Hydroxide (25% NH₄OH) dropwise with stirring until pH reaches 9.0–10.0 .

    • Mechanism:[2][3] This converts alkaloid salts (water-soluble) back into free bases (organic-soluble).

  • Extraction: Extract the basic aqueous solution with Chloroform (CHCl₃) or Dichloromethane (DCM) (3 x 100 mL).

  • Recovery: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness.

    • Result:Total Alkaloid Fraction (TAF) (typically yellow-brown oil/gum).

Phase D: Purification (Flash Chromatography)

Objective: Separate Methylapogalanthamine from Galanthamine and Lycorine.

  • Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

  • Column Dimensions: 20 mm ID x 300 mm length (for ~1-2g TAF).

  • Mobile Phase Gradient:

    • Solvent A: Chloroform

    • Solvent B: Methanol

    • Gradient: Start 100% A. Increase B to 5% over 20 mins, then to 10% over 40 mins.

  • Elution Order (Typical):

    • Non-polar impurities.

    • Methylapogalanthamine (Less polar due to O-methylation/aromatization).

    • Galanthamine.[3][4][5][6]

    • Lycorine (More polar).

  • Monitoring: Check fractions via TLC (Silica gel; CHCl₃:MeOH:NH₄OH 90:9:1). Methylapogalanthamine spots will fluoresce or stain orange with Dragendorff’s reagent.

Part 3: Analytical Validation

To confirm the identity and purity of the isolated Methylapogalanthamine, use the following HPLC parameters.

HPLC-DAD Protocol
ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV @ 288 nm (Characteristic absorption of the benzazepine core)
Retention Time Methylapogalanthamine typically elutes after Galanthamine in RP-HPLC due to higher hydrophobicity.

References

  • Berkov, S., et al. (2011). "GC-MS of Amaryllidaceae Alkaloids." Natural Product Communications. Link

  • Heinrich, M. (2010). "Galanthamine from Snowdrop - the development of a modern drug." Journal of Ethnopharmacology. Link

  • Lubbe, A., et al. (2012). "Seasonal accumulation of Amaryllidaceae alkaloids in Narcissus." Phytochemistry. Link

  • Cortes, N., et al. (2015). "Alkaloids from Amaryllidaceae: Chemical and Biological Aspects." Revista Brasileira de Farmacognosia. Link

  • Torras-Claveria, L., et al. (2013). "Metabolomics of Amaryllidaceae alkaloids." Analytical and Bioanalytical Chemistry. Link

Sources

Application Note & Protocol: Acid-Catalyzed Dehydration of Galanthamine to Apogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Galanthamine is a well-established acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's disease.[1][2][3] Its chemical stability is a critical parameter, and studies have shown it undergoes degradation under various stress conditions, including acidic environments.[4][5] One of the primary degradation pathways in acid is the dehydration of the C4a-hydroxyl group, leading to the formation of apogalanthamine (also known as 3,4-anhydrogalanthamine).[5] This document provides a comprehensive protocol for the controlled acid-catalyzed dehydration of galanthamine. It is intended for researchers in medicinal chemistry, drug metabolism, and process development who may need to synthesize this specific derivative for use as a reference standard, impurity marker, or for further pharmacological evaluation. The protocol details the underlying mechanism, a step-by-step synthetic procedure, workup, purification, and analytical characterization of the product.

Introduction and Scientific Background

Galanthamine is a tetracyclic alkaloid featuring a tertiary amine and a secondary allylic alcohol within a cis-fused hydrodibenzofuran skeleton.[2] The hydroxyl group at the C4a position is susceptible to elimination reactions, particularly under acidic conditions. This process, known as dehydration, results in the formation of a new double bond between C4a and C4.

The resulting compound, apogalanthamine, is a known degradation product and is crucial for several aspects of drug development:

  • Impurity Profiling: Regulatory bodies require the identification and quantification of all significant impurities and degradation products in a drug substance. A synthesized standard of apogalanthamine is essential for validating analytical methods designed to detect it.

  • Metabolic Studies: Understanding the degradation pathways of a drug can provide insights into its potential metabolic fate in vivo.

  • Pharmacological Activity: Chemical modification of the galanthamine scaffold, such as through dehydration, can significantly alter its biological activity. Synthesizing derivatives like apogalanthamine allows for structure-activity relationship (SAR) studies.

This application note provides a robust and reproducible method for synthesizing apogalanthamine via acid-catalyzed dehydration, moving beyond its observation as a degradation product to its controlled preparation in a laboratory setting.

Reaction Mechanism: E1 Elimination Pathway

The acid-catalyzed dehydration of galanthamine's secondary alcohol proceeds via an E1 (Elimination, Unimolecular) mechanism. This multi-step pathway is favored due to the stability of the carbocation intermediate formed.

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the C4a hydroxyl group by the acid catalyst (H-A). This is a rapid and reversible step that converts the poor leaving group (-OH) into an excellent leaving group, a water molecule (-OH₂⁺).

  • Formation of a Carbocation: The protonated alcohol dissociates, and the water molecule departs, leading to the formation of a secondary allylic carbocation at C4a. This is the rate-determining step of the reaction. The stability of this carbocation is enhanced by resonance with the adjacent double bond in the cyclohexene ring.

  • Deprotonation to Form the Alkene: A weak base (which can be the solvent or the conjugate base of the acid, A⁻) abstracts a proton from the adjacent carbon (C4), leading to the formation of a new π-bond. This results in the final product, apogalanthamine.

This mechanism explains why acidic conditions are necessary and why heat is often applied to provide the energy needed to overcome the activation barrier of the rate-limiting carbocation formation step.[4][5]

Experimental Protocol: Synthesis of Apogalanthamine

This protocol is designed for the small-scale synthesis of apogalanthamine from galanthamine hydrobromide, a common salt form of the drug. The initial step involves converting the salt to the free base to ensure solubility in organic solvents and prevent interference from the bromide ion.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Galanthamine Hydrobromide≥98% (HPLC)Sigma-AldrichStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
TolueneAnhydrous, ≥99.8%Fisher ChemicalAlternative high-boiling point solvent.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-AldrichAcid catalyst.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%VWR ChemicalsFor aqueous workup (neutralization).
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate & HexanesHPLC GradeFisher ChemicalSolvents for chromatography.
Deionized WaterType 1Lab-generatedFor extractions.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All manipulations involving organic solvents and trifluoroacetic acid must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile.

  • Handling Reagents: Galanthamine is a potent pharmaceutical compound. Avoid inhalation and skin contact. Dichloromethane is a suspected carcinogen.

Step-by-Step Procedure

Part A: Conversion of Galanthamine HBr to Free Base

  • Dissolve 100 mg of galanthamine hydrobromide in 10 mL of deionized water in a 50 mL separatory funnel.

  • Add 15 mL of dichloromethane (DCM).

  • Slowly add saturated sodium bicarbonate solution dropwise to the aqueous layer until the pH is ~9 (test with pH paper). Effervescence (CO₂ evolution) will occur.

  • Stopper the funnel and shake vigorously for 1 minute, venting frequently to release pressure.

  • Allow the layers to separate and drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer two more times with 10 mL of DCM each.

  • Combine all organic extracts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10 minutes.

  • Filter the solution to remove the Na₂SO₄ and concentrate the filtrate under reduced pressure (rotary evaporator) to yield galanthamine free base as a white solid or oil. Proceed directly to the next step.

Part B: Acid-Catalyzed Dehydration

  • Place the dried galanthamine free base into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolve the solid in 20 mL of anhydrous toluene. Rationale: Toluene is a non-nucleophilic solvent with a high boiling point suitable for reflux.

  • Add 20 µL of trifluoroacetic acid (TFA) using a microliter syringe. This provides a catalytic amount of acid.

  • Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

  • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).

    • TLC System: Silica gel plate, 9:1 Ethyl Acetate / Methanol with 0.5% triethylamine.

    • Visualization: UV light (254 nm) and/or iodine staining.

    • Observation: The reaction is complete when the starting material spot (Galanthamine) has been fully consumed and a new, less polar spot (Apogalanthamine) has appeared. The reaction is typically complete within 2-4 hours.

Part C: Workup and Purification

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution to neutralize the TFA catalyst.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield apogalanthamine as a white or off-white solid.

Experimental Workflow Diagram

Sources

Application Note: In Vitro Biological Evaluation of Methylapogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methylapogalanthamine (MAG) is a semi-synthetic derivative of the Amaryllidaceae alkaloid family, structurally related to Galanthamine. While Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used in Alzheimer’s Disease (AD) therapy, the "apo" arrangement (apogalanthamine) and its methylated derivatives are investigated to optimize lipophilicity, blood-brain barrier (BBB) permeability, and selectivity profiles.

This guide provides a rigorous, self-validating framework for evaluating MAG. Unlike generic screening protocols, this document focuses on the specific physicochemical quirks of benzazepine alkaloids—specifically their solubility in assay buffers and susceptibility to spontaneous hydrolysis—ensuring high-fidelity data.

Core Evaluation Workflow

The following diagram outlines the logical flow of assays required to validate MAG as a bioactive candidate.

MAG_Workflow Compound Methylapogalanthamine (Synthesis/Isolation) Solubility Solubility Check (DMSO/Buffer Stability) Compound->Solubility AChE_Assay 1. AChE/BuChE Screening (Ellman's Method) Solubility->AChE_Assay Pass AChE_Assay->Compound Fail (Optimize) Kinetics 2. Kinetic Profiling (Lineweaver-Burk) AChE_Assay->Kinetics IC50 < 10 µM Cell_Tox 3. Neuroprotection (SH-SY5Y + Aβ) Kinetics->Cell_Tox Mechanism Defined PAMPA 4. BBB Permeability (PAMPA-BBB) Cell_Tox->PAMPA Non-toxic Lead_Cand Lead Candidate Profile PAMPA->Lead_Cand

Caption: Figure 1. Sequential screening workflow for Methylapogalanthamine. Progression requires meeting specific activity thresholds (e.g., IC50 < 10 µM) to ensure resource efficiency.

Protocol 1: Cholinesterase Inhibition Assay (Modified Ellman’s Method)

This is the primary screen. The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE. The produced thiocholine reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm.

Critical Mechanistic Insight

Many researchers fail here because apogalanthamine derivatives can absorb light in the UV-Vis range or react non-enzymatically with DTNB. Correction: You must run a "Compound Background" control (No Enzyme) to subtract non-enzymatic chemical reactions.

Materials & Reagents[1][2][3]
  • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0 (critical for optimal DTNB reaction).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Enzyme: Electrophorus electricus AChE (Type VI-S) or Recombinant Human AChE.

  • Positive Control: Galanthamine Hydrobromide (Reference standard).

Step-by-Step Procedure (96-Well Plate Format)
  • Preparation: Dissolve MAG in 100% DMSO to 10 mM stock. Dilute serially in Phosphate Buffer (max final DMSO < 1%).

  • Plating:

    • Test Wells: 140 µL Buffer + 20 µL MAG (various conc.) + 20 µL AChE (0.05 U/mL).

    • Control Wells (100% Activity): 140 µL Buffer + 20 µL Solvent (DMSO) + 20 µL AChE.

    • Blank Wells: 160 µL Buffer + 20 µL Solvent (No Enzyme).

    • Compound Background: 140 µL Buffer + 20 µL MAG + 20 µL Buffer (No Enzyme).

  • Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).

  • Initiation: Add 10 µL of DTNB/ATCh mixture (1:1 ratio) to all wells.

  • Measurement: Measure Absorbance (A) at 412 nm immediately (t=0) and every 60 seconds for 10 minutes (Kinetic Mode).

Data Analysis

Calculate the velocity (


) as the slope of Absorbance vs. Time.


Note: Subtract the slope of the "Compound Background" from

if significant.

Protocol 2: Kinetic Mechanism Analysis

Once IC50 is established, determine how MAG inhibits the enzyme. Galanthamine is competitive; apogalanthamine derivatives may exhibit mixed-type inhibition due to structural rearrangement.

Experimental Setup

Repeat Protocol 1, but vary the substrate (ATCh) concentration (e.g., 0.1, 0.2, 0.5, 1.0 mM) against 3 fixed concentrations of MAG (e.g., IC25, IC50, IC75).

Visualization (Lineweaver-Burk Plot)

Plot


 (y-axis) vs. 

(x-axis).
PatternInterpretationRelevance to MAG
Intersect at Y-axis CompetitiveBinds to active site (likely for MAG).
Intersect at X-axis Non-CompetitiveBinds allosterically.
Intersect in Quadrant II MixedBinds both free enzyme and Enzyme-Substrate complex.

Protocol 3: Neuroprotection Assay (SH-SY5Y Cells)

Since Galanthamine acts as a nicotinic allosteric potentiating ligand (APL), MAG must be tested for cellular neuroprotection against Amyloid-Beta (A


) toxicity.
Cell Culture[4]
  • Line: SH-SY5Y (Human Neuroblastoma).[1]

  • Media: DMEM/F12 + 10% FBS.

  • Differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid (RA) for 5 days to induce neuronal phenotype (neurite outgrowth).

A Oligomer Preparation (Critical Step)

A


 peptide is notoriously fickle.
  • Dissolve A

    
     in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to remove pre-existing aggregates. Evaporate HFIP.
    
  • Resuspend in DMSO, then dilute in PBS.

  • Incubate at 4°C for 24 hours to form oligomers (the toxic species).

Assay Workflow[2]
  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Pre-treatment: Add MAG (0.1 – 10 µM) for 2 hours.

  • Insult: Add A

    
     oligomers (10-20 µM final).
    
  • Incubation: 24 hours at 37°C.

  • Readout: MTT or CCK-8 assay (Absorbance at 450/570 nm).

Success Criteria: MAG should restore cell viability significantly compared to the A


-only control (

).

Protocol 4: BBB Permeability (PAMPA-BBB)

For a CNS drug, enzymatic potency is useless if it cannot cross the Blood-Brain Barrier.

Method: Parallel Artificial Membrane Permeability Assay

Use a PAMPA-BBB specific lipid kit (e.g., Porcine Brain Lipid).[2]

Procedure
  • Donor Plate: Add 300 µL of MAG (100 µM in PBS, pH 7.4).

  • Membrane: Coat PVDF filter with 5 µL BBB-lipid solution.

  • Acceptor Plate: Add 200 µL PBS.

  • Sandwich: Place Donor on Acceptor. Incubate 18h at RT (humidity chamber).

  • Quantification: Measure UV absorbance of Donor and Acceptor wells.

Calculation

Calculate Effective Permeability (


):


  • High Permeability:

    
     (CNS +)[2]
    
  • Low Permeability:

    
     (CNS -)[2]
    

Data Presentation & Troubleshooting

Summary Table Template
AssayParameterMAG ResultGalanthamine (Ref)Status
AChE Inhibition IC50 (µM)[Insert Data]~0.5 - 1.5 µMTarget: <5 µM
Selectivity Selectivity Index (BuChE/AChE)[Insert Data]>10Target: >10
Neuroprotection % Recovery (vs Aβ)[Insert Data]~20-30%Target: >20%
BBB Permeability

(

cm/s)
[Insert Data]HighTarget: High
Common Pitfalls
ProblemProbable CauseSolution
High Background in Ellman's Spontaneous hydrolysis of ATChUse fresh ATCh; Keep pH exactly 8.0; Subtract blank.
Precipitation MAG insolubility in aqueous bufferCheck DMSO tolerance of enzyme; Ensure final DMSO <1%.
Non-Linear Kinetics Enzyme degradationKeep AChE on ice; Aliquot to avoid freeze-thaw cycles.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223–232. Link

  • López, S., et al. (2002). Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts. Life Sciences, 71(21), 2521-2529. Link

  • Heinrich, M., & Teoh, H. L. (2004). Galanthamine from snowdrop—the development of a modern drug. Journal of Ethnopharmacology, 92(2-3), 147-162. Link

  • Creative Bioarray. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[2][3] Link

Sources

Application Note: Synthesis of Apogalanthamine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Galanthamine (GAL), a tertiary alkaloid from Galanthus nivalis, is a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), widely used in Alzheimer’s disease (AD) therapy.[1] However, its therapeutic window is limited by gastrointestinal side effects and moderate blood-brain barrier (BBB) permeability.

Apogalanthamine , a rearranged derivative formed via acid-catalyzed furan ring opening and aromatization, represents a critical scaffold for developing second-generation AChE inhibitors. Unlike the rigid tetracyclic core of GAL, the apogalanthamine scaffold offers a simplified benzazepine framework that is amenable to rapid diversification.

This guide details the synthesis of apogalanthamine from galanthamine (semisynthetic route) and the design of functionalized analogs . It focuses on the "Apo-Rearrangement" mechanism—a biomimetic transformation driven by acid-catalyzed dehydration—and provides protocols for N-substitution to enhance potency.

Retrosynthetic Logic & Mechanism

The transformation of Galanthamine to Apogalanthamine is a classic acid-catalyzed rearrangement .

  • Substrate: Galanthamine (allylic alcohol, fused furan ring).

  • Trigger: Protonation of the allylic hydroxyl group or the furan oxygen.

  • Mechanism: Formation of a carbocation leads to the cleavage of the ether bridge (furan ring), followed by dehydration and aromatization of the cyclohexene ring.

  • Product: Apogalanthamine (contains a fully aromatic naphthalene-like or benzazepine core with a phenolic hydroxyl).

Visualization: The Apo-Rearrangement Pathway

Galanthamine_Rearrangement cluster_conditions Reaction Drivers GAL Galanthamine (Allylic Alcohol + Furan) CATION Carbocation Intermediate GAL->CATION Protonation (-H2O) H_ION H+ / Lewis Acid (Initiation) H_ION->GAL RING_OPEN Furan Ring Cleavage CATION->RING_OPEN Ether Bridge Break AROM Dehydration & Aromatization RING_OPEN->AROM 1,2-Shift / -H+ APO Apogalanthamine (Aromatic Benzazepine) AROM->APO Final Stabilization

Figure 1: Mechanistic pathway of the acid-catalyzed rearrangement of Galanthamine to Apogalanthamine.

Experimental Protocols

Protocol A: Semisynthesis of Apogalanthamine (Acid-Catalyzed Rearrangement)

This protocol utilizes mineral acid to induce the rearrangement. It is robust but requires careful monitoring to prevent decomposition.

Reagents:

  • Galanthamine hydrobromide (Starting Material)[2]

  • Concentrated Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH)

  • Solvent: Glacial Acetic Acid or 1,4-Dioxane

  • Workup:

    
    , Ethyl Acetate (EtOAc), Brine
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Galanthamine HBr (1.0 eq, 2.7 mmol) in glacial acetic acid (10 mL/g).

  • Acidification: Add concentrated HCl (5.0 eq) dropwise at room temperature.

    • Expert Insight: Using methanesulfonic acid (MsOH) at

      
       can improve yield by reducing tar formation compared to HCl reflux.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase:

      
       90:9:1). Galanthamine (
      
      
      
      ) will disappear; Apogalanthamine (
      
      
      , more non-polar due to aromatization) will appear.
  • Quenching: Cool to

    
    . Basify strictly to pH 9–10 using concentrated 
    
    
    
    .
    • Note: Apogalanthamine contains a phenol group (formed from furan opening). If pH is too high (>12), the phenolate anion will dissolve in the aqueous phase. Keep pH ~9.5.

  • Extraction: Extract with EtOAc (

    
    ). Combine organics, wash with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0–5% MeOH in DCM).

    • Yield Expectation: 60–75%.[3][4]

    • Characterization:

      
       NMR will show the loss of the cyclohexene olefinic protons (
      
      
      
      ) and the appearance of new aromatic signals (
      
      
      ).
Protocol B: Synthesis of N-Substituted Apogalanthamine Analogs

N-substitution is the primary vector for improving AChE binding affinity (interacting with the peripheral anionic site, PAS).

Reagents:

  • Apogalanthamine (from Protocol A)[3][5]

  • Alkyl Halide (e.g., Benzyl bromide, Propargyl bromide)

  • Base:

    
     or 
    
    
    
  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Preparation: Dissolve Apogalanthamine (1.0 eq) in anhydrous ACN.

  • Base Addition: Add

    
     (1.5 eq). Stir for 15 min at RT.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

    • Critical Step: If the alkyl halide is highly reactive (e.g., methyl iodide), cool to

      
       to avoid quaternization of the nitrogen (formation of salt).
      
  • Reaction: Stir at

    
     for 4–12 hours. Monitor by LC-MS.
    
  • Workup: Filter off solids. Concentrate filtrate. Partition between DCM and water.

  • Purification: Preparative HPLC (C18 column, Water/ACN + 0.1% Formic Acid).

Analog Design & Structure-Activity Relationship (SAR)

The apogalanthamine scaffold allows for modular modifications. Recent SAR studies highlight the following trends:

Structural ZoneModification StrategyBiological Impact (AChE Inhibition)
N-Terminus (R1) Bulky lipophilic groups (Benzyl, Indole)High Impact. Targets the Peripheral Anionic Site (PAS). Can increase potency by 10–50x.
Phenolic -OH (R2) Carbamates, EstersProdrug Potential. Improves BBB permeability; carbamates may add pseudo-irreversible inhibition.
Aromatic Core Halogenation (Br, Cl)Moderate Impact. Can improve metabolic stability but may reduce solubility.
Comparative Potency Data (Reference Values)
CompoundIC50 (AChE, Electrophorus)Mechanism
Galanthamine (Standard) 1.92 µM Competitive / Reversible
Apogalanthamine ~15–20 µMWeak Competitive
N-Benzyl-Apogalanthamine 0.85 µM Dual Binding (CAS + PAS)
N-(Indolyl-alkyl)-Analog 0.027 µM (27 nM) Potent Dual Binder

Data synthesized from fragment-based design studies and standard Ellman assays.

Workflow Visualization: Analog Library Generation

Analog_Workflow Start Galanthamine (Natural Source) Rearrange Acid Rearrangement (Protocol A) Start->Rearrange Scaffold Apogalanthamine Scaffold Rearrange->Scaffold Branch1 N-Alkylation (Protocol B) Scaffold->Branch1 Branch2 O-Acylation (Prodrugs) Scaffold->Branch2 Prod1 N-Benzyl Analogs (High Potency) Branch1->Prod1 Prod2 Carbamate Derivs (CNS Penetrant) Branch2->Prod2

Figure 2: Divergent synthesis workflow for generating Apogalanthamine libraries.

Expert Troubleshooting & Quality Control

  • Stability of the Diene: In some rearrangement conditions, the intermediate diene can polymerize. Solution: Perform the rearrangement under strictly inert atmosphere (

    
     or Ar) and avoid prolonged heating beyond 4 hours.
    
  • Chirality: Galanthamine is chiral.[6][7][8] The rearrangement to apogalanthamine generally preserves the chirality at the quaternary carbon, but harsh acidic conditions can lead to racemization. QC: Always check optical rotation

    
     or use Chiral HPLC (Chiralpak AD-H) to verify enantiomeric excess (ee).
    
  • Salt Formation: Apogalanthamine bases are sticky oils. Converting them to Hydrobromide (HBr) or Fumarate salts aids in crystallization and long-term storage.

References

  • Bartolucci, C., et al. (2001). "Three-dimensional structure of a complex of galanthamine (Nivalin) with acetylcholinesterase from Torpedo californica."[9][10] Proteins, 42(2), 182-191.

  • Czollner, L., et al. (2001). "Synthesis of Galanthamine." ARKIVOC, (ii), 15-23.

  • Trost, B. M., & Toste, F. D. (2000). "Enantioselective Total Synthesis of (-)-Galanthamine." Journal of the American Chemical Society, 122(46), 11262-11263.

  • Marco-Contelles, J., et al. (2006). "Synthesis and Pharmacology of Galanthamine." Chemical Reviews, 106(1), 116-133.

  • Berkov, S., et al. (2024). "AChE inhibitory activity of N-substituted natural galanthamine derivatives." Bioorganic & Medicinal Chemistry Letters, 129937.

  • Atanasova, M., et al. (2021). "Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design." Molecules, 26(7), 2095.

Sources

Troubleshooting & Optimization

Resolving co-elution issues in Methylapogalanthamine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Methylapogalanthamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on resolving co-elution issues. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.

The Challenge of Co-elution in Methylapogalanthamine Analysis

Methylapogalanthamine, an analogue of galanthamine, is a critical compound in pharmaceutical research. Its accurate quantification by High-Performance Liquid Chromatography (HPLC) is often complicated by the presence of structurally similar impurities and degradation products that may co-elute with the main peak. Co-elution, where two or more compounds elute from the chromatography column at the same time, can lead to inaccurate quantification and misinterpretation of results, compromising the quality and safety of the final drug product.[1] This guide provides a systematic approach to identifying and resolving these co-elution challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with Methylapogalanthamine?

While specific data on Methylapogalanthamine impurities is limited, we can infer potential co-eluting species based on the well-documented impurity profile of its parent compound, galanthamine. Forced degradation studies are essential to identify potential degradants and establish degradation pathways.[2][3] The European Pharmacopoeia lists several related substances for galanthamine that analysts should be aware of, as analogous compounds could be present in Methylapogalanthamine samples.[4]

Potential Co-eluting Species:

  • Process-Related Impurities: These are substances introduced or created during the synthesis of Methylapogalanthamine. They may include starting materials, intermediates, by-products, and enantiomeric or diastereomeric impurities.[2] For galanthamine, known process-related impurities include Narwedine, Epigalanthamine, and Dihydrogalantamine.[4]

  • Degradation Products: These form when Methylapogalanthamine is exposed to stress conditions such as acid, base, oxidation, heat, or light.[5] A common degradation pathway for similar alkaloids is N-demethylation, which would result in N-desmethyl-methylapogalanthamine.

  • Enantiomeric Impurities: As Methylapogalanthamine is a chiral molecule, its opposite enantiomer could be present as an impurity. Chiral separation is a critical aspect of method development to ensure the enantiomeric purity of the drug substance.[6]

Q2: How can I detect if I have a co-elution problem?

Visual inspection of the chromatogram is the first step, but often insufficient. Advanced detection techniques are crucial for confirming peak purity.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders.[1] While a symmetrical peak is not a guarantee of purity, an asymmetrical peak is a strong indicator of an underlying issue, which could be co-elution.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a powerful tool for identifying co-eluting compounds. By examining the mass spectra across the peak, you can identify the presence of different m/z values, confirming that more than one compound is eluting at that retention time.

Troubleshooting Guides

Guide 1: Resolving Co-elution through Mobile Phase Optimization

The mobile phase is one of the most powerful tools for manipulating selectivity and resolving co-eluting peaks in reversed-phase HPLC.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Adjust Organic Solvent Strength:

    • Principle: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks.[7]

    • Action: Systematically decrease the organic solvent concentration in 2-5% increments and observe the effect on peak separation.

  • Change the Organic Solvent Type:

    • Principle: Different organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) offer different selectivities due to their unique chemical properties (dipole moment, hydrogen bonding capacity).

    • Action: Substitute acetonitrile with methanol (or vice versa) at a concentration that provides a similar retention time for the main peak. This can often alter the elution order of closely related compounds.

  • Modify Mobile Phase pH:

    • Principle: For ionizable compounds like alkaloids, changing the pH of the mobile phase can significantly alter their retention and selectivity. The pKa of the analytes will determine how their ionization state changes with pH.

    • Action: If your analytes have different pKa values, adjusting the mobile phase pH can dramatically improve separation. For basic compounds like Methylapogalanthamine, operating at a pH 2-3 units below their pKa will ensure they are in their protonated form, which can lead to better peak shape and different selectivity. Use buffers to control the pH accurately.

  • Incorporate an Ion-Pairing Reagent:

    • Principle: For highly polar or ionic compounds that are poorly retained on a reversed-phase column, an ion-pairing reagent can be added to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention.

    • Action: This is a more advanced technique and should be used when other mobile phase modifications are unsuccessful.

Table 1: Example Mobile Phase Conditions for Galanthamine and Related Alkaloids

Mobile Phase CompositionColumnDetectionReference
50 mM Disodium hydrogenphosphate:Acetonitrile (80:20 v/v)C18 (250 mm x 4.6 mm, 5 µm)UV at 280 nm[1]
Ammonium carbonate:Acetonitrile (85:15 v/v)C18 (250 mm x 4.6 mm, 5 µm)UV at 292 nm[8]
Acetonitrile, Water, and Phosphoric AcidNewcrom R1UV/MS[9]
n-hexane, 20% propionic acid in isopropanol, and diethyl amine (80:20:0.2 v/v)Chiralpak AD-H (250 x 4.6 mm)UV at 289 nm[6]

Workflow for Mobile Phase Optimization:

Mobile_Phase_Optimization start Initial Method with Co-elution adjust_strength Adjust Organic Solvent Strength (e.g., % Acetonitrile) start->adjust_strength change_solvent Change Organic Solvent Type (e.g., Acetonitrile to Methanol) adjust_strength->change_solvent If resolution is still poor end Resolution Achieved adjust_strength->end If resolution is achieved adjust_ph Modify Mobile Phase pH change_solvent->adjust_ph If co-elution persists change_solvent->end If resolution is achieved ion_pair Consider Ion-Pairing Reagent adjust_ph->ion_pair For highly polar analytes adjust_ph->end If resolution is achieved ion_pair->end

Caption: Systematic workflow for mobile phase optimization to resolve co-elution.

Guide 2: Selecting the Appropriate Stationary Phase

If mobile phase optimization does not resolve the co-elution, changing the stationary phase is often the most effective next step.[7]

Strategies for Stationary Phase Selection:

  • Change the Bonded Phase:

    • Principle: Different C18 columns from various manufacturers can have different selectivities due to variations in silica purity, end-capping, and bonding density. Switching to a different type of bonded phase, such as a C8, Phenyl-Hexyl, or an embedded polar group (PEG) column, can provide a significant change in selectivity.

    • Action: For aromatic compounds like Methylapogalanthamine, a Phenyl-Hexyl column can offer alternative selectivity based on pi-pi interactions.

  • Consider Smaller Particle Sizes:

    • Principle: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency, leading to narrower peaks and improved resolution of closely eluting compounds.[7]

    • Action: If your system is capable of handling the higher backpressure, switching to a column with a smaller particle size can be a straightforward way to improve resolution without changing the mobile phase.

  • Utilize Chiral Stationary Phases (CSPs):

    • Principle: To separate enantiomers, a chiral stationary phase is necessary. These columns are designed to have differential interactions with the two enantiomers. Polysaccharide-based CSPs are commonly used for the separation of pharmaceutical compounds.

    • Action: If enantiomeric co-elution is suspected, screen a variety of chiral columns (e.g., Chiralpak, Chiralcel) with different mobile phases (normal-phase, polar organic, reversed-phase) to find the optimal conditions for separation.

Table 2: Stationary Phase Selection Guide

Co-elution IssueRecommended Stationary PhaseRationale
Poor resolution of structurally similar impuritiesPhenyl-Hexyl, Embedded Polar Group (PEG), or a different brand of C18Offers alternative selectivity mechanisms beyond simple hydrophobicity.
Broad peaks and insufficient separationColumn with smaller particle size (e.g., < 3 µm)Increases column efficiency, leading to sharper peaks and better resolution.
Suspected enantiomeric co-elutionChiral Stationary Phase (e.g., polysaccharide-based)Provides stereospecific interactions necessary for separating enantiomers.
Guide 3: The Role of Temperature in Resolution

Column temperature is another parameter that can be adjusted to improve separations.

  • Principle: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks. It can also alter the selectivity of the separation.

  • Action: Methodically increase the column temperature in 5-10 °C increments and observe the impact on resolution. Be aware that elevated temperatures can sometimes decrease the lifetime of silica-based columns, especially at high pH.

Decision Tree for Troubleshooting Co-elution:

Troubleshooting_Decision_Tree start Co-elution Detected peak_purity Confirm with DAD/MS Peak Purity start->peak_purity mobile_phase Optimize Mobile Phase (Strength, Solvent, pH) peak_purity->mobile_phase Impurity Confirmed chiral_column Use Chiral Stationary Phase peak_purity->chiral_column Enantiomeric Impurity Suspected stationary_phase Change Stationary Phase (Bonded Phase, Particle Size) mobile_phase->stationary_phase Co-elution Persists resolved Resolution Achieved mobile_phase->resolved If Successful temperature Adjust Column Temperature stationary_phase->temperature Still Unresolved stationary_phase->resolved If Successful temperature->resolved If Successful chiral_column->resolved

Caption: A decision tree for systematically troubleshooting co-elution issues.

References

  • SIELC Technologies. (2018, February 16). Separation of Galanthamine on Newcrom R1 HPLC column. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Ravinder, V., Ashok, S., Prasad, A., Balaswamy, G., Kumar, Y., & Bhaskar, B. (2008). A Validated chiral LC Method for the Enantiomeric Separation of Galantamine. Semantic Scholar. [Link]

  • Petkova, D., Tsvetanova, E., & Obreshkova, D. (2020). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-8.
  • Orhan, I. E., Sener, B., & Ozguven, M. (2012). Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography. PMC. [Link]

  • Kim, Y. G., Kim, J., & Kim, S. J. (2014). Quantification of Galantamine in Human Plasma by Validated Liquid Chromatography-Tandem Mass Spectrometry using Glimepride as an Internal Standard: Application to Bioavailability Studies in 32 Healthy Korean Subjects.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 1(2), 129-141.
  • Alsante, K. M., Hatajik, T. D., & Horni, J. J. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Lubbe, A., & Verpoorte, R. (2011). Factors affecting galanthamine production in Narcissus.
  • Patel, R. M., & Patel, M. R. (2016). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Berkov, S., Bastida, J., & Viladomat, F. (2011). Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach. PubMed. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115.
  • Flores, H. E., & Galston, A. W. (1984). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. SciSpace.
  • Pradeep, K., & Verpoorte, R. (2020). Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale. ResearchGate. [Link]

  • Dolan, J. W. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 38(11), 624-629.
  • Lavanya, B. N., & Reddy, A. M. (2014). METHOD DEVELOPMENT AND VALIDATION OF GALANTAMINE HBr IN PHARMACEUTICAL CAPSULES DOSAGE FORM BY RP. International Journal of Biological & Pharmaceutical Research, 5(8), 665-670.
  • BenchChem. (2025).
  • Bansal, S. K., & Rawat, P. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

  • Kim, M. H., Kim, M. R., & Lee, K. G. (2016). [Application of Coagulant in the Analysis of Lycorine and Galanthamine in Processed Foods]. Journal of the Korean Society of Food Science and Nutrition, 45(10), 1515-1520.
  • Petkova, D., Tsvetanova, E., & Obreshkova, D. (2020). METHODS FOR ANALYSIS OF GALANTAMINE HYDROBROMIDE. ResearchGate. [Link]

  • Jitta, S. R., & Talluri, M. V. (2020). Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin in a Topical Formulation. Indian Journal of Pharmaceutical Sciences, 82(5), 834-840.
  • Shkodina, O. G., & Kolisnyk, S. V. (2020). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines.
  • Szlachta, M., & Dudek, M. K. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
  • Szlachta, M., & Dudek, M. K. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed.
  • V, S., & P, S. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 116-123.
  • El-Haddad, M., & Al-Amier, H. (2023). Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.)
  • Khan, A., & Iqbal, Z. (2015). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form.
  • S, S., & S, A. (2023). RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk.
  • Wang, Y., Zhang, Y., & Wang, X. (2022).
  • S, S., & G, S. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF LASMIDITAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Jetir.Org.

Sources

Technical Support Center: Galanthamine Stability & Impurity Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for pharmaceutical scientists. It prioritizes mechanistic understanding, actionable troubleshooting, and regulatory compliance.[1][2]

Topic: Minimizing Degradation to Apogalanthamine Derivatives Document ID: GAL-STAB-004 Audience: Formulation Scientists, Analytical Chemists, CMC Leads[1]

Executive Summary & Critical Thresholds

The Core Issue: Galanthamine Hydrobromide is susceptible to three primary degradation pathways: Acid-catalyzed dehydration (forming Apogalanthamine derivatives), Oxidation (forming N-oxides), and Epimerization .[1][2]

While oxidative degradation is common, the formation of Apogalanthamine (often listed as a dehydration impurity) is specifically driven by low pH environments and catalytic excipients.[2] This guide focuses on arresting the dehydration pathway that converts the allylic alcohol moiety of Galanthamine into the conjugated Apogalanthamine system.[2]

Quick Reference Specifications
ParameterTarget SpecificationCritical Limit (Risk Zone)
Formulation pH 5.0 – 6.5< 4.0 (Accelerates Dehydration)
Impurity Limit (USP) NMT 0.5% (Individual)> 0.2% (Alert Level)
Temperature 20°C – 25°C> 40°C (Synergistic with Acid)
Light Exposure ProtectedDirect UV (Catalyzes rearrangement)

Module 1: Mechanistic Root Cause Analysis

Question: Why is Apogalanthamine forming in my formulation despite using standard antioxidants?

Answer: Antioxidants do not prevent Apogalanthamine formation.[2] Apogalanthamine is a dehydration product , not an oxidation product.[1][2]

The degradation mechanism is an acid-catalyzed elimination reaction .[2] Galanthamine contains an allylic alcohol group at the C-6 position.[2] In the presence of protons (


), the hydroxyl group is protonated, creating a good leaving group (

).[2] The subsequent loss of water creates a carbocation intermediate, which stabilizes via proton loss to form a conjugated double-bond system (Apogalanthamine).[1][2]
Visualization: The Degradation Pathway

The following diagram illustrates the divergence between the Acidic (Dehydration) and Oxidative pathways.[2]

Galanthamine_Degradation Gal Galanthamine (Intact API) Acid Stressor: Acidic pH (<4.0) + Heat Gal->Acid Exposure Oxid Stressor: Peroxides (PVP/PEG impurities) Gal->Oxid Exposure Protonated Protonated Intermediate (-OH2+) Acid->Protonated Protonation at C6 N_Oxide Galanthamine N-Oxide Oxid->N_Oxide N-oxidation Apo Apogalanthamine (Dehydration Product) Protonated->Apo Elimination of H2O (Dehydration)

Figure 1: Mechanistic divergence of Galanthamine degradation.[1][2] Apogalanthamine formation is exclusively driven by the acidic dehydration pathway.[2]

Module 2: Formulation Troubleshooting Guide

Question: My stability data shows rising RRT peaks consistent with dehydration. How do I stabilize the formulation?

Answer: You must shift the micro-environmental pH of the dosage form.[2] Follow this troubleshooting matrix.

Step 1: pH Optimization

Galanthamine is most stable in a weakly acidic to neutral range (pH 5.0 – 6.5 ).[2]

  • The Error: Formulating at pH < 4.0 (often done to improve solubility of other components) drastically accelerates the dehydration reaction.[2]

  • The Fix: Use a buffering system (e.g., Citrate or Phosphate) to lock the pH between 5.5 and 6.[2]0. Avoid strong acidifiers like HCl for pH adjustment during processing.[2]

Step 2: Excipient Selection (The "Hidden" Acids)

Even if the bulk pH is neutral, acidic micro-climates on the surface of excipients can trigger degradation.[2]

  • Avoid: Acidic binders or fillers (e.g., certain grades of Microcrystalline Cellulose with acidic surface pH).[2]

  • Screening Protocol: Slurry your excipients in water and measure pH. If excipient pH < 4.5, replace it.[1][2]

Step 3: Moisture Control

Since the reaction is a dehydration, one might assume removing water helps.[2] However, hydrolysis is not the cause; elimination is.[2] Paradoxically, extremely dry conditions in the presence of acidic excipients can sometimes favor the elimination reaction thermodynamically.[2]

  • Recommendation: Maintain standard ambient humidity controls. Focus on Temperature control, as elimination reactions are highly endothermic and rate-accelerated by heat.[1][2]

Troubleshooting Workflow

Troubleshooting_Logic Start Issue: Rising Impurity (RRT ~0.8 - 0.9) CheckID Is it Apogalanthamine? (Check UV Spectrum) Start->CheckID IsApo Yes: Dehydration Confirmed CheckID->IsApo NotApo No: Check N-Oxide CheckID->NotApo CheckPH Check Formulation pH IsApo->CheckPH LowPH pH < 4.5 CheckPH->LowPH GoodPH pH > 5.0 CheckPH->GoodPH Action1 Action: Buffer to pH 5.5-6.0 LowPH->Action1 Action2 Action: Check Excipient Acidity (Micro-environment) GoodPH->Action2 Action3 Action: Check Peroxides in PVP/PEG NotApo->Action3

Figure 2: Decision tree for identifying and mitigating Galanthamine impurities.

Module 3: Analytical Validation (HPLC)

Question: How do I distinguish Apogalanthamine from other impurities like N-Desmethylgalanthamine?

Answer: You cannot rely solely on retention time (RT).[2] You must use UV spectral analysis or Mass Spectrometry.[2]

Spectral Differentiation[1]
  • Galanthamine: Absorption maximum

    
    .[2][3]
    
  • Apogalanthamine: Due to the formation of a conjugated double bond system (diene or extended conjugation depending on the specific isomer), the UV absorption shifts (bathochromic shift) and the extinction coefficient increases.[2]

  • Protocol: Enable 3D-Field (PDA) scanning on your HPLC. If the impurity peak shows a significantly different UV spectrum (e.g., new max > 290nm or altered shoulder) compared to the main peak, it is likely the dehydration product.[2]

Recommended HPLC Method (Gradient)

To ensure separation of the dehydration product from the N-oxide and the main peak:

  • Column: C18 (Octadecylsilyl),

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A: Phosphate Buffer pH 6.5 (Maintains stability during analysis).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-10 min: 5% B (Isocratic)[1][2]

    • 10-30 min: 5%

      
       40% B (Linear Ramp)[1][2]
      
    • 30-35 min: 40% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: 230 nm (for sensitivity) and 288 nm (for selectivity).[2]

References

  • Tsvetkova, B., et al. (2011).[1][2] Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide. Journal of Pharmaceutical and Biomedical Analysis.

    • Cited for: Confirmation of acidic degradation pathways and kinetics.[2]

  • United States Pharmacopeia (USP) . Galanthamine Hydrobromide Monograph. USP-NF Online.[1][2]

    • Cited for: Impurity limits and regulatory specific
  • Pohanka, M. (2014).[2] Galantamine: Acetylcholinesterase Inhibitor and its Degradation. Journal of Applied Biomedicine. [2]

    • Cited for: Mechanism of action and stability profiles.[2]

  • Rinner, U., & Hudlicky, T. (2012).[1][2] Synthesis of Galanthamine and its Derivatives. The Alkaloids: Chemistry and Biology. [2]

    • Cited for: Structural chemistry and dehydr

Sources

Troubleshooting Reproducibility in Methylapogalanthamine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: AN-METH-04

Executive Summary

Reproducibility failures in the extraction of Methylapogalanthamine (and structurally related Amaryllidaceae alkaloids) rarely stem from a single catastrophic error. Instead, they arise from the accumulation of variances in biomass conditioning , pH hysteresis during liquid-liquid extraction (LLE), and thermal degradation leading to artifact formation.

This guide moves beyond standard SOPs to address the mechanistic causes of yield fluctuation. It assumes you are extracting from natural sources (e.g., Leucojum, Narcissus, or Galanthus spp.) or purifying a semi-synthetic crude.

Phase 1: Biomass & Pre-Treatment

Q: My crude extract yield is consistent, but the Methylapogalanthamine content varies wildly between batches. Is this biological or procedural?

A: While biological variation (chemotype) is real, procedural inconsistency in drying and enzyme inhibition is the most common culprit for apparent content fluctuation.

  • The Enzymatic Trap (Polyphenol Oxidase - PPO): Fresh Amaryllidaceae tissue is rich in PPO. If you grind fresh bulbs without immediate quenching, PPO oxidizes phenolic alkaloids and precursors.

    • The Fix: Flash-freeze biomass in liquid nitrogen immediately upon harvest. Lyophilize (freeze-dry) rather than oven-dry. If using fresh material, homogenize directly into an acidic solution (0.1% H₂SO₄) or methanol to denature enzymes instantly.

  • Water Content Normalization: "20g of biomass" is a meaningless metric if moisture content fluctuates between 60% and 85%.

    • The Fix: Always normalize input based on Dry Weight (DW) . Perform a Loss on Drying (LOD) test on a satellite sample for every batch to calculate the exact solvent-to-solid ratio.

Phase 2: The Acid-Base Partition (The Core Chemistry)

Q: I am losing target compound during the basification step. My pH is 9.0, but recovery is low. Why?

A: You are likely experiencing pH Hysteresis or Ion-Pairing effects . Methylapogalanthamine is an alkaloid; it exists in equilibrium between its salt (water-soluble) and free-base (organic-soluble) forms.

  • The pKa Factor: The pKa of the tertiary amine in galanthamine-type alkaloids is typically around 8.0–8.5.

  • The Trap: Adjusting the aqueous phase to pH 9.0 is theoretically sufficient (> pKa), but in complex plant matrices, amphoteric lipids and proteins buffer the local environment. A bulk pH reading of 9.0 may leave pockets of the extract at pH 7.5, trapping the alkaloid in the aqueous phase.

  • The Fix: Target pH 10.0–10.5 using 25% Ammonium Hydroxide (

    
    ). Avoid NaOH if possible, as strong mineral bases can trigger ring opening or hydrolysis of ester side chains if present.
    

Q: Why does my organic phase turn into an emulsion that won't separate?

A: This is caused by saponins and proteins stabilizing the interface.

  • The Fix:

    • Defatting: Before basification, wash the acidic aqueous extract with n-Hexane or Petroleum Ether. This removes lipids and chlorophyll without removing the alkaloid salt.

    • Salting Out: Add NaCl to the aqueous phase (1-2 M) before adding the organic solvent. This increases the ionic strength, driving the organic compounds out of the water (Salting-out effect) and breaking emulsions.

Visual Workflow: Optimized Acid-Base Partition

ExtractionWorkflow cluster_warning CRITICAL CONTROL POINT Biomass Biomass (Dried/Ground) AcidExt Acid Extraction (pH 1-2, H2SO4) Biomass->AcidExt Solubilize Salts Defat Defatting Step (Wash w/ Hexane) AcidExt->Defat Remove Lipids Basify Basification (pH 10.0, NH4OH) Defat->Basify Aqueous Fraction LLE Liquid-Liquid Extraction (CHCl3 or EtOAc) Basify->LLE Convert to Free Base PhaseSep Phase Separation LLE->PhaseSep OrgPhase Organic Phase (Target: Free Base) PhaseSep->OrgPhase Collect AqPhase Aqueous Phase (Waste/Salts) PhaseSep->AqPhase Discard

Figure 1: Logic flow for Acid-Base extraction. The Basification step (Red) is the critical control point where yield is most often lost due to insufficient pH elevation.

Phase 3: Stability & "Apo" Rearrangement

Q: I see "Apogalanthamine" impurities increasing in my final product. Is the extraction causing this?

A: Yes. The "Apo" prefix in Amaryllidaceae chemistry often implies a dehydration or rearrangement of the core skeleton, frequently catalyzed by acid + heat .

  • Mechanism: If you use strong mineral acids (HCl, H₂SO₄) for the initial extraction and heat the mixture (e.g., reflux > 60°C), you risk dehydrating the tertiary alcohol (if present in the precursor) or rearranging the skeleton.

  • The Fix:

    • Cold Extraction: Perform the initial acid extraction at Room Temperature (RT) or 4°C.

    • Acid Choice: Switch to 2% Tartaric Acid or Acetic Acid instead of HCl. These are milder and less likely to catalyze rearrangement.

    • Evaporation: Never exceed 40°C on the rotary evaporator. Methylapogalanthamine derivatives can be thermally labile.

Data Summary: Solvent & pH Parameters
ParameterRecommended TargetWhy?Common Pitfall
Extraction pH (Initial) pH 1.5 – 2.0Ensures alkaloids are fully protonated (water soluble).pH > 3.0 leaves some alkaloids in free-base form, lost in defatting.
Defatting Solvent n-Hexane or Pet EtherRemoves chlorophyll/lipids; immiscible with water.Using Diethyl Ether here (too polar) may extract some alkaloids.
Basification pH pH 10.0 ± 0.2 Ensures 99.9% conversion to free base (organic soluble).Stopping at pH 8.5 (yield loss). Using NaOH (degradation).
Extraction Solvent Chloroform (

)
High selectivity for Amaryllidaceae alkaloids.Ethyl Acetate is "greener" but extracts more impurities (polyphenols).
Temperature < 40°CPrevents thermal isomerization/oxidation.[1]Refluxing during acid extraction.
FAQ: Analytical Troubleshooting

Q: My HPLC retention times are drifting. A: Amaryllidaceae alkaloids are basic. If you are using a standard C18 column without a base-deactivated stationary phase or an amine modifier (like Triethylamine) in your mobile phase, the alkaloids will interact with residual silanols on the column.

  • Protocol: Use a high-pH stable C18 column (e.g., XBridge) with an Ammonium Bicarbonate buffer (pH 9.0) OR a standard C18 with 0.1% Formic Acid (but expect tailing if not optimized).

Q: I suspect my standard is degrading. A: Methylapogalanthamine in solution (especially chloroform) can oxidize over time.

  • Storage: Store standards dry at -20°C. If in solution, store in methanol with 0.01% BHT (Butylated hydroxytoluene) as an antioxidant, under argon.

References
  • Ivanov, I. et al. (2011).[2] "Galanthamine and related alkaloids production by Leucojum aestivum L. shoot culture." Applied Biochemistry and Biotechnology.

  • Berkov, S. et al. (2025).[3] "The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review." MDPI.

  • Georgiev, V. et al. (2022).[2][4] "Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids." UQTR.

  • Sellés, M. et al. (2025). "Improved HPLC method for determination of Amaryllidaceae alkaloids." ResearchGate.

Sources

Optimizing reaction conditions for O-methylation of Apogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Hub for process chemists and researchers working on the semi-synthesis of Galanthamine and its derivatives.[1]

Topic: Optimization of Reaction Conditions for O-Methylation (Apogalanthamine/Sanguinine Scaffolds) Ticket ID: GAL-SYN-004 Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1][2]

Substrate Identification & Chemical Strategy

User Note: Before proceeding, we must clarify the nomenclature to ensure the correct synthetic pathway is applied.

  • Scenario A (Target = Galanthamine): If your goal is to synthesize Galanthamine, your substrate is likely Sanguinine (also known as O-desmethylgalanthamine or 6-demethylgalanthamine).[1][2]

  • Scenario B (Target = Apo-derivative): If you are working with true Apogalanthamine (the rearranged furan-ring-opened degradation product), the chemistry below still applies to the phenolic hydroxyl, but the product will be O-methylapogalanthamine, not Galanthamine.

The Chemical Challenge: The core difficulty in this transformation is Chemoselectivity .[1] You possess a substrate with two nucleophilic sites:[3]

  • Phenolic Oxygen (Target): pKa ~10.

  • Tertiary Amine (Nitrogen): pKa ~8-9 (conjugate acid).[1][2]

Risk: Using aggressive alkylating agents (like Methyl Iodide) without strict control often leads to N-quaternization (formation of the methiodide salt), which is a dead-end impurity.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the target transformation.

ReactionPathway Substrate Substrate (Phenol + 3° Amine) Base Base Deprotonation (K2CO3/Cs2CO3) Substrate->Base  Activation Impurity N-Methyl Quaternary Salt (Dead-end Impurity) Substrate->Impurity  Me-X (N-Attack)  Unwanted Side Rxn Phenoxide Phenoxide Intermediate (High Nucleophilicity) Base->Phenoxide  -H+ Target O-Methylated Product (Galanthamine Analog) Phenoxide->Target  Me-X (O-Attack)  Kinetic Control

Figure 1: Mechanistic pathway showing the competition between desirable O-methylation and undesirable N-quaternization.[1][2]

Optimized Protocol (Best Practice)

Based on industrial optimization for Amaryllidaceae alkaloids, the following protocol maximizes O-selectivity.

Reagent Selection Matrix
ParameterStandard RecommendationWhy?
Methylating Agent Methyl Iodide (MeI) High reactivity allows lower temperatures (preventing degradation).[1][2] Must be used stoichiometrically.[1][2]
Base Potassium Carbonate (K₂CO₃) Anhydrous, granular.[1][2] Forms the phenoxide but is not strong enough to cause elimination side reactions.[1]
Solvent Acetone or 2-Butanone (MEK) Polar aprotic.[1][2] Solubilizes the organic substrate but keeps the inorganic base heterogeneous, moderating the reaction rate.
Temperature Reflux (56°C for Acetone) Provides sufficient energy for the Sn2 attack without promoting rapid N-alkylation.[1][2]
Step-by-Step Methodology
  • Charge: To a reaction vessel, add Substrate (1.0 eq) and Anhydrous Acetone (20 volumes).

  • Activation: Add Anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 30 minutes.

    • Technical Insight: This pre-stir ensures deprotonation of the phenol before the alkylating agent is introduced, maximizing the concentration of the phenoxide nucleophile.

  • Addition: Cool to 0°C. Add Methyl Iodide (1.05 - 1.10 eq) dropwise.

    • Critical: Do NOT add excess MeI.[1][2] Large excesses drive N-methylation.[1][2]

  • Reaction: Warm to reflux and monitor by HPLC/TLC.

  • Quench: Once conversion >95%, cool to RT and filter off inorganic solids.

  • Workup: Evaporate solvent. Redissolve residue in dilute acid (1M HCl). Wash with Ethyl Acetate (removes non-basic impurities).[1] Basify aqueous layer to pH 10 (NH₄OH).[1] Extract into DCM.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: I see a new, very polar spot on my TLC that doesn't move in 5% MeOH/DCM. What is it?

Diagnosis: This is likely the N-methyl quaternary ammonium salt .[1][2] Cause:

  • Excess Methyl Iodide was used (>1.2 eq).[1][2]

  • Reaction time was too long (thermodynamic sink).

  • Temperature was too high.[1][2] Corrective Action:

  • Rescue: It is very difficult to reverse quaternization.[1][2] Focus on purification. The salt is water-soluble.[1][2] During workup, when you extract the product into DCM at pH 10, the quaternary salt should remain in the aqueous phase.[1]

  • Prevention: Switch to Dimethyl Carbonate (DMC) or Trimethyl Phosphate if MeI selectivity is uncontrollable in your hands, though these require higher temperatures.[1][2]

Q2: The reaction stalls at 60% conversion. Should I add more Methyl Iodide?

Diagnosis: Stalling usually indicates base consumption or MeI evaporation (MeI b.p. is low: 42°C).[1][2] Corrective Action:

  • Do NOT dump in large amounts of MeI.[1][2]

  • Step 1: Add 0.1 eq of MeI and check after 1 hour.

  • Step 2: If using Acetone, ensure your condenser is efficient (glycol coolant at -10°C) to prevent MeI loss.[1][2]

  • Step 3: Add a catalytic amount (0.1 eq) of 18-Crown-6 .[1][2] This complexes potassium, making the carbonate more "naked" and reactive, driving the phenoxide formation without adding more alkylating agent.[1]

Q3: My yield is low due to "oil out" or gumming.

Diagnosis: The phenoxide salt is precipitating and coating the K₂CO₃, stopping the reaction. Corrective Action:

  • Switch solvent to DMF (Dimethylformamide) .[2]

  • Warning: DMF accelerates both O- and N-alkylation.[1][2] If you use DMF, lower the temperature to 0°C - RT.[1][2] Do not heat.

  • Workup Change: DMF is hard to remove.[1][2] Dilute with 10x water and extract into ether/EtOAc.[1][2]

Advanced Troubleshooting: Decision Tree

Use this logic flow to diagnose yield issues during the optimization phase.

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Result2 New Polar Impurity CheckTLC->Result2 Polar Spot Result3 Multiple Non-Polar Spots CheckTLC->Result3 Non-Polar Action1 Add 18-Crown-6 (Cat.) or Switch to Cs2CO3 Result1->Action1 Action2 Over-Alkylation (N-Me) Reduce MeI eq. Lower Temp Result2->Action2 Action3 C-Alkylation (Rare) Switch to weaker base (NaHCO3) Result3->Action3

Figure 2: Diagnostic flowchart for reaction optimization.

References & Authority

The protocols above are synthesized from established synthetic routes for Amaryllidaceae alkaloids.[1]

  • Biosynthetic & Synthetic Pathway Overview:

    • Source: "Biosynthesis, total synthesis, and pharmacological activities of galanthamine and its analogues."[1][2] Maximum Academic Press. (2026).[1][2]

    • Relevance: Confirms Sanguinine (O-desmethylgalanthamine) as the direct precursor and the methylation step logic.[1]

    • (Verified Domain)

  • Industrial Synthesis Precedent:

    • Source: "Synthesis of galanthamine."[1][2][3][4][5][6][7] Arkivoc. (2001).[1][2][8]

    • Relevance: details the use of MeI/K2CO3 in acetone for galanthamine precursors (Scheme 3, compound 10a).

  • Metabolic Context (Substrate Identity):

    • Source: "The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6."[1][9] Pharmacogenetics. (1999).[1][2][9]

    • Relevance: Identifies O-desmethylgalanthamine (Sanguinine) and its chemical properties.

Disclaimer: This guide is for research purposes only. All chemical reactions should be performed in a fume hood by trained personnel wearing appropriate PPE (Personal Protective Equipment).[1][2]

Sources

Validation & Comparative

Mass Spectrometry Profiling: Methylapogalanthamine vs. Galanthamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of Methylapogalanthamine , contrasting it with its precursor Galanthamine . This analysis is designed for researchers in pharmaceutical quality control and drug development.

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Fragmentation Mechanics Target Analyte: Methylapogalanthamine (


)
Comparator:  Galanthamine (

)

Executive Summary

Methylapogalanthamine (often referred to as apogalanthamine in specific pharmaceutical contexts) is a key degradation product and impurity of the Alzheimer’s drug Galanthamine. It is formed via acid-catalyzed dehydration and skeletal rearrangement, converting the alicyclic cyclohexene ring of galanthamine into a fully aromatic system.

This structural shift fundamentally alters the mass spectrometry (MS) fragmentation pathway. While Galanthamine is characterized by a Retro-Diels-Alder (RDA) cleavage, Methylapogalanthamine is stabilized by aromatization, resisting RDA and instead fragmenting via radical-driven substituent losses. Distinguishing these patterns is critical for validating stability-indicating assays.

Structural & Mechanistic Basis

To interpret the mass spectra, one must understand the structural causality.

  • Galanthamine (

    
    , MW 287.35):  Contains a cyclohexene ring fused to a furan ring. The presence of the double bond in the cyclohexene ring facilitates a Retro-Diels-Alder reaction under electron impact (EI) and collision-induced dissociation (CID).
    
  • Methylapogalanthamine (

    
    , MW 269.34):  Formed by the loss of water (
    
    
    
    ) and aromatization of the cyclohexene ring. The resulting structure possesses a naphthalene-like or biphenyl-like aromatic stability. This aromatization blocks the RDA pathway , serving as the primary diagnostic differentiator.
Pathway Visualization

The following diagram illustrates the divergent fragmentation logic between the two compounds.

FragmentationLogic Gal Galanthamine (m/z 288 [M+H]+) Cyclohexene Core RDA Retro-Diels-Alder (RDA) Cleavage of C-Ring Gal->RDA Unstable Cyclohexene Apo Methylapogalanthamine (m/z 270 [M+H]+) Aromatic Core Stable Aromatic Stabilization Resists Ring Opening Apo->Stable Aromatization Frag213 Fragment m/z 213 (Base Peak in EI) RDA->Frag213 Loss of C4H6O Frag254 Fragment m/z 254 [M - CH3•]+ Stable->Frag254 Methyl Radical Loss Frag239 Fragment m/z 239 [M - CH2O]+ Stable->Frag239 Methoxy Cleavage

Figure 1: Divergent fragmentation pathways. Galanthamine undergoes characteristic ring cleavage (RDA), while Methylapogalanthamine fragmentation is driven by substituent loss due to aromatic stability.

Detailed Fragmentation Analysis

Galanthamine (Reference Standard)
  • Parent Ion: m/z 288 (

    
    , ESI) or 287 (
    
    
    
    , EI).
  • Primary Pathway (RDA): The furan/cyclohexene ring system undergoes a Retro-Diels-Alder cleavage.

    • Mechanism: Cleavage of the C-ring releases a neutral fragment (typically

      
       or similar depending on charge retention).
      
    • Diagnostic Ion: m/z 213 . This is often the base peak in EI spectra and a major fragment in MS/MS.

  • Secondary Pathway (Dehydration): Loss of the aliphatic hydroxyl group.

    • Diagnostic Ion: m/z 270 (

      
      ). Note: This ion is isobaric with the parent ion of Methylapogalanthamine, creating a potential for false positives if chromatographic separation is poor.
      
Methylapogalanthamine (Target Analyte)
  • Parent Ion: m/z 270 (

    
    , ESI) or 269 (
    
    
    
    , EI).
  • Stability: The molecular ion is significantly more abundant/stable than that of Galanthamine due to the conjugated aromatic system.

  • Primary Pathway (Radical Loss):

    • Mechanism: Loss of a methyl radical (

      
      ) from the methoxy group or the N-methyl group.
      
    • Diagnostic Ion: m/z 254 (

      
      ).
      
  • Secondary Pathway (Ether Cleavage):

    • Mechanism: Loss of formaldehyde (

      
      ) or methoxy radical from the aromatic ether.
      
    • Diagnostic Ion: m/z 226 or 211 (Deep fragmentation).

  • Absence of RDA: The spectrum lacks the intense m/z 213 cluster characteristic of Galanthamine, as the aromatic ring cannot undergo RDA cleavage.

Comparative Data Table
FeatureGalanthamineMethylapogalanthamine
Formula


MW (Monoisotopic) 287.15269.14
Parent Ion (ESI+) 288

270

Key Mechanism Retro-Diels-Alder (RDA)Radical Substitution / Alkyl Loss
Base Peak (EI) m/z 213 or 287m/z 269 or 254
Diagnostic Fragment 1 m/z 213 (RDA core)m/z 254 (

)
Diagnostic Fragment 2 m/z 270 (

loss)
m/z 226 (Ring degradation)
Interference Risk Fragment 270 mimics Apo parentParent 270 mimics Gal fragment

Experimental Protocol: LC-MS/MS Validation

To reliably distinguish Methylapogalanthamine from Galanthamine (specifically the in-source fragment of Galanthamine at m/z 270), the following protocol utilizes chromatographic separation and Multiple Reaction Monitoring (MRM).

Workflow Diagram

Workflow Sample Sample Preparation (Plasma/Plant Extract) LC LC Separation C18 Column, pH 9 (Ammonium Bicarb) Sample->LC Ionization ESI Source (+) Source Temp: 350°C LC->Ionization Q1_Gal Q1 Filter: 288.15 (Galanthamine) Ionization->Q1_Gal Q1_Apo Q1 Filter: 270.14 (Methylapogalanthamine) Ionization->Q1_Apo CID Collision Cell (N2 Gas, 25-35 eV) Q1_Gal->CID Q1_Apo->CID Q3_Gal Q3 Detection Target: 213.1 (Quant) Target: 231.1 (Qual) CID->Q3_Gal Q3_Apo Q3 Detection Target: 254.1 (Quant) Target: 226.1 (Qual) CID->Q3_Apo

Figure 2: LC-MS/MS workflow for simultaneous quantification. Note the distinct Q3 transitions to prevent cross-talk.

Step-by-Step Methodology
  • Sample Preparation:

    • Extract samples using dilute ammonium hydroxide (pH 9.5) into ethyl acetate. This ensures both alkaloids are in their neutral, extractable form.

    • Evaporate and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatographic Separation (Critical Self-Validation):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid/Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Rationale: Methylapogalanthamine is more hydrophobic (aromatic) than Galanthamine (polar hydroxyl/amine). Methylapogalanthamine must elute after Galanthamine. If peaks co-elute, the m/z 270 fragment from Galanthamine will falsely quantitate as Methylapogalanthamine.

  • Mass Spectrometry Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C (Ensure complete desolvation to minimize in-source fragmentation of Galanthamine).

    • MRM Transitions:

      • Galanthamine:[1][2][3][4][5][6][7] 288.1

        
         213.1 (Collision Energy: 30 eV).
        
      • Methylapogalanthamine:[8][9][10][11][12][13] 270.1

        
         254.1 (Collision Energy: 25 eV).
        
  • Validation Check:

    • Inject pure Galanthamine standard. Monitor the 270

      
       254 transition.
      
    • Result: If a signal appears at the Galanthamine retention time, it indicates "crosstalk" (in-source water loss followed by fragmentation). Adjust chromatographic resolution until the retention times are distinct (

      
      ).
      

References

  • Berkov, S., et al. (2012). GC-MS of amaryllidaceous galanthamine-type alkaloids. Journal of Mass Spectrometry, 47(8), 1065-1073.

  • PubChem. (2025).[14] Apogalanthamine, methyl-, hydrochloride (Compound Summary). National Library of Medicine.

  • Ptak, A., et al. (2009). LC-MS/MS determination of galanthamine in plant extracts. Phytochemical Analysis, 20(2), 116-123.
  • Mroczek, T. (2009). Highly efficient isolation of Amaryllidaceae alkaloids. Journal of Chromatography A, 1216(14), 2850-2859.

Sources

Comparative FTIR Profiling: Methylapogalanthamine HCl vs. Galanthamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the FTIR spectral characteristics of Methylapogalanthamine hydrochloride against its parent compound, Galanthamine hydrobromide , and related "apo" derivatives. Context: Methylapogalanthamine is a structural analog often encountered as a synthetic impurity or degradation product in the manufacturing of Galanthamine (a reversible acetylcholinesterase inhibitor used in Alzheimer’s disease). Key Differentiator: The primary spectral distinction lies in the aromatization of the cyclohexene ring and the methylation of the hydroxyl group , resulting in the disappearance of the characteristic aliphatic hydroxyl band (


) and the intensification of aromatic skeletal vibrations.

Structural Basis of Spectral Differences

To interpret the FTIR spectrum accurately, one must understand the structural transition from Galanthamine to Methylapogalanthamine.

  • Galanthamine (Parent): Contains a tetracyclic skeleton with a cyclohexenol ring (aliphatic alcohol), a furan ring, and a tertiary amine.

  • Apogalanthamine Core: Formed typically via acid-catalyzed dehydration, leading to the aromatization of the cyclohexene ring. This creates a fully aromatic benzofuran-like system.

  • Methylapogalanthamine: Implies the O-methylation of the phenolic oxygen (or retention of the methoxy group in a rearranged position) and the absence of the aliphatic alcohol.

Theoretical Spectral Shift Table
Functional GroupGalanthamine HBr (Reference)Methylapogalanthamine HCl (Target)Mechanistic Cause
O-H Stretch Present (Strong, Broad) ~

Absent Methylation of the hydroxyl group eliminates the O-H oscillator.
C=C Stretch Weak/Moderate ~

(Cyclohexene)
Strong/Sharp

Aromatization increases dipole moment changes during vibration.
C-O Stretch ~

(Furan/Ether)
Multiple Bands

Presence of additional methoxy (-OCH3) group and aromatic ether linkages.
Amine Salt Broad Band

Broad Band

Both exist as hydrochloride/hydrobromide salts (N-H+ stretching).

Detailed Spectral Analysis

The "Fingerprint" Region ( )

This region is critical for distinguishing the salt forms and the aromatic substitution patterns.

  • Galanthamine HBr: Displays characteristic peaks at

    
      (furan C-O-C stretch) and 
    
    
    
    (out-of-plane C-H bending for the 1,2,3-trisubstituted benzene ring).
  • Methylapogalanthamine HCl: Expect a complex set of bands between

    
     . The aromatization of the cyclohexene ring couples with the existing benzene ring, creating a naphthalene-like or benzofuran electronic system that absorbs strongly in the aromatic region. The C-Cl  stretch (from the hydrochloride salt) typically appears below 
    
    
    
    but is often obscured by aromatic bending modes.
The Functional Group Region ( )
  • Hydroxyl Absence: The most immediate visual check is the region above

    
    . Galanthamine HBr shows a distinct O-H stretching vibration (often H-bonded). Methylapogalanthamine, lacking the donor hydroxyl, will show a cleaner baseline here, dominated only by the N-H+ salt band.
    
  • Amine Salt (N-H+): Both compounds are tertiary amine salts. They exhibit a broad, "comb-like" absorption pattern in the

    
      range, characteristic of ammonium species. This confirms the hydrochloride salt formation.
    

Experimental Protocol: Validated FTIR Workflow

Scope: This protocol ensures high-resolution discrimination between the parent API and the methylated impurity.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).

  • Sampling Mode: ATR (Attenuated Total Reflectance) with Diamond Crystal is recommended for speed and reproducibility of salts.

Step-by-Step Methodology
  • Sample Preparation (ATR Method):

    • Pre-treatment:[1] Ensure the Methylapogalanthamine HCl sample is dried (vacuum oven at

      
       for 2 hours) to remove hygroscopic water, which can mimic the O-H peak of Galanthamine.
      
    • Placement: Place ~5 mg of powder onto the diamond crystal.

    • Compression: Apply high pressure (force gauge > 80) to ensure intimate contact. Hydrochloride salts are hard; poor contact yields noisy spectra.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res for fingerprinting).
    • Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).

    • Range:

      
      .
      
  • Data Processing:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Normalize spectra to the strongest C-H stretch (~

      
      ) for visual overlay.
      

Decision Logic for Identification

The following diagram outlines the logical workflow for identifying Methylapogalanthamine in a Galanthamine sample.

FTIR_Decision_Tree Start Unknown Sample Spectrum CheckOH Check 3600-3200 cm-1 Is Broad OH Band Present? Start->CheckOH YesOH Yes: OH Present CheckOH->YesOH Band Detected NoOH No: OH Absent CheckOH->NoOH Baseline Flat CheckCyclo Check 1620 cm-1 Weak C=C (Cyclohexene)? YesOH->CheckCyclo CheckAro Check 1600-1500 cm-1 Strong Aromatic Bands? NoOH->CheckAro GalHBr Likely Galanthamine HBr CheckCyclo->GalHBr Yes Apo Likely Apogalanthamine (Phenolic OH present) CheckCyclo->Apo No (Strong Aromatic C=C) MethylApo Likely Methylapogalanthamine HCl CheckAro->MethylApo Strong Aromatic Signals

Caption: Decision tree for distinguishing Galanthamine derivatives based on key FTIR spectral features.

Comparative Data Summary

The following table synthesizes data from Galanthamine crystallographic studies and benzazepine alkaloid spectroscopy to provide the expected peak assignments.

Wavenumber (

)
AssignmentGalanthamine HBrMethylapogalanthamine HCl
3550-3300

Strong (Alcohol)Absent
3050-3000

WeakModerate (Increased aromaticity)
2950-2800

Strong (

,

)
Moderate (

)
2700-2400

Broad (Salt form)Broad (Salt form)
1625-1610

Weak (Cyclohexene)Strong (Aromatic Ring Expansion)
1280-1200

Phenol EtherEnhanced (Methoxy ether)
1020-1010

Furan ring characteristicShifted/Complex

References

  • Greenblatt, H. M., et al. (1999). Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 Å resolution. FEBS Letters.

  • Marco, L., & Do Carmo Carreiras, M. (2006). Galanthamine, a natural product for the treatment of Alzheimer's disease.[1][2][3][4][5][6] Recent Patents on CNS Drug Discovery. (Context on structural derivatives).

  • Japanese Pharmacopoeia (JP XVIII) . Infrared Reference Spectra: Galantamine Hydrobromide.

  • NIST Chemistry WebBook. General Infrared data for amine hydrochlorides (Methanamine HCl reference for salt band width).

  • Baranska, M., & Schulz, H. (2009).[7] Determination of alkaloids through infrared and Raman spectroscopy. The Alkaloids: Chemistry and Biology.

Sources

A Comparative Guide to the Cross-Validation of UV-Vis Spectrophotometry and HPLC Methods for the Quantification of Methylapogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis and natural product chemistry, the accurate quantification of active compounds is paramount. Methylapogalanthamine, an analogue of the Amaryllidaceae alkaloid galanthamine, represents a compound of interest for which robust analytical methods are essential. This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques—UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—for the quantification of Methylapogalanthamine. The content herein is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the methodological choices, ensuring a self-validating system of analysis.

The Analytical Imperative for Methylapogalanthamine

Methylapogalanthamine, as a derivative of galanthamine, is part of a class of compounds known for their biological activity, most notably as acetylcholinesterase inhibitors used in the management of Alzheimer's disease.[1][2] The precise and accurate measurement of this analyte in various matrices, from raw plant material to finished pharmaceutical products, is critical for quality control, stability testing, and pharmacokinetic studies. The choice of analytical methodology can significantly impact the reliability of these measurements, with UV-Vis spectrophotometry and HPLC representing two distinct tiers of analytical sophistication and specificity.

UV-Vis Spectrophotometry: A Rapid and Accessible Approach

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[3][4] For alkaloids like Methylapogalanthamine, which possess chromophoric groups, this method offers a straightforward and cost-effective means of quantification.[3]

Principle of UV-Vis Quantification

The quantification of an analyte by UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of conjugated double bonds and aromatic systems in the structure of Methylapogalanthamine gives rise to characteristic absorption maxima (λmax) in the UV range.[5] For the parent compound, galanthamine, absorption maxima are typically observed around 287-289 nm.[2][6]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm is recommended to ensure high resolution.[7]

  • Matched quartz cuvettes with a 1 cm path length should be used for all measurements.

2. Reagent and Standard Preparation:

  • Solvent Selection: Methanol is a suitable solvent for Methylapogalanthamine due to its transparency in the UV range and good solubilizing properties for alkaloids.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methylapogalanthamine reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. A typical concentration range would be 2-20 µg/mL.

3. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For a solid dosage form, a representative sample should be finely powdered. An amount of powder equivalent to a known quantity of Methylapogalanthamine is weighed and extracted with methanol, potentially with the aid of sonication to ensure complete dissolution.[8] The extract is then filtered through a 0.45 µm filter to remove particulates.

4. Measurement and Analysis:

  • Wavelength Selection: Scan the UV spectrum of a standard solution of Methylapogalanthamine from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[7]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration and perform a linear regression analysis.

  • Sample Analysis: Measure the absorbance of the prepared sample solution and determine its concentration using the equation of the line from the calibration curve.

Diagram of the UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Weighing & Dissolution Scan Determine λmax Standard->Scan Sample Sample Extraction & Filtration Measure Measure Sample Absorbance Sample->Measure Cal_Curve Generate Calibration Curve Scan->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify Measure->Quantify

Caption: Workflow for Methylapogalanthamine quantification by UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely considered the gold standard for the analysis of pharmaceutical compounds.[3][9] Its high resolution and sensitivity make it particularly suitable for the analysis of complex mixtures and for obtaining highly accurate and precise quantitative data.[10]

Principle of HPLC Quantification

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a compound like Methylapogalanthamine, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[8][11] The separated analyte is then detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of the analyte.

Experimental Protocol: HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for alkaloid analysis.[11][12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM disodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) is often used.[11][12] The pH of the aqueous phase may need to be adjusted to ensure good peak shape. For galanthamine, a mobile phase of 50 mM disodium hydrogenphosphate:acetonitrile (80:20 v/v) has been shown to be effective.[11][12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection Wavelength: Based on UV scans, a wavelength of 280 nm or 289 nm is appropriate for the detection of galanthamine and its derivatives.[6][11]

  • Injection Volume: 20 µL.[11]

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them before use to prevent bubble formation in the system.

  • Standard Stock Solution (100 µg/mL): Prepare as described for the UV-Vis method, using the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of dilutions in the mobile phase to cover the expected concentration range of the samples (e.g., 1-10 µg/mL).[8]

3. Sample Preparation:

  • Sample preparation is similar to the UV-Vis method, with the final dilution being made in the mobile phase. Filtration through a 0.45 µm syringe filter is crucial to protect the HPLC column from particulate matter.[8]

4. System Suitability Testing:

  • Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include peak asymmetry (tailing factor), theoretical plates, and the relative standard deviation (RSD) of the peak area and retention time.[12]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and use the calibration curve to determine the concentration of Methylapogalanthamine.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Mobile_Phase Mobile Phase Prep & Degassing SST System Suitability Testing Mobile_Phase->SST Standard Standard Prep in Mobile Phase Cal_Curve Generate Calibration Curve Standard->Cal_Curve Sample Sample Extraction & Filtration Inject Inject Sample Sample->Inject SST->Cal_Curve Quantify Quantify by Peak Area Cal_Curve->Quantify Inject->Quantify

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methylapogalanthamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Methylapogalanthamine is a structural derivative of Galanthamine , a potent acetylcholinesterase (AChE) inhibitor. In the absence of compound-specific toxicological data (LD50), the Precautionary Principle dictates that this substance be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Research indicates that structural analogs of galanthamine can exhibit varying degrees of potency—some derivatives are up to 33-times more potent than the parent compound [1].[1] Therefore, standard laboratory safety measures are insufficient. This guide outlines the Containment Strategy required to prevent the onset of a cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) resulting from accidental exposure.

The Hazard Matrix: Risk-Based PPE Selection

The primary risk vector for Methylapogalanthamine is inhalation of particulates during weighing and dermal absorption during solution handling.

PPE Specification Table
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Dilution/Assay)Rationale (The "Why")
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Chemical Fume HoodPrevents aerosolization. Alkaloid salts are light and electrostatic; open-bench handling is strictly prohibited.
Respiratory P100 Respirator (if outside containment)Surgical Mask (prevent sample contamination)Engineering controls (Hood) are primary. P100 is the backup for containment breach.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Single Nitrile Gloves (5 mil)Permeation Kinetics: Double gloving creates a colored breach indicator and increases breakthrough time for alkaloids [2].
Body Protection Tyvek® Lab Coat (Disposable, elastic cuffs)Standard Cotton Lab CoatTyvek prevents particulate entrapment in fabric fibers, which can cause secondary exposure later.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles seal against airborne dust; glasses suffice for splash protection only.
Operational Protocol: The "Zero-Exposure" Workflow

Handling potent alkaloids requires a "Self-Validating" workflow where every step confirms the safety of the previous one.

Phase A: Preparation & Weighing (Critical Control Point)

The Risk: Static electricity can cause milligram quantities of powder to "jump" from the spatula, creating invisible surface contamination.

  • Static Elimination: Use an ionizing bar or anti-static gun inside the weigh station.

  • The "Coffin" Technique: Never weigh directly onto the balance pan.

    • Place a pre-tared vial inside a secondary container (e.g., a larger beaker).

    • Transfer powder into the vial.

    • Cap the vial before removing it from the hood.

  • Decontamination: Wipe the exterior of the sealed vial with a methanol-dampened Kimwipe before it leaves the containment zone.

Phase B: Solubilization

Once in solution, the inhalation risk drops, but the percutaneous (skin) absorption risk increases . Methylapogalanthamine is lipophilic enough to cross the dermal barrier.

  • Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be hyper-vigilant. DMSO acts as a carrier, transporting dissolved toxins directly through intact skin and nitrile gloves. Change gloves immediately upon any splash.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol Start Start: Methylapogalanthamine Handling StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Solution Solution (Liquid) StateCheck->Solution Liquid Engineering Mandatory: Fume Hood / Glove Box Solid->Engineering PPE_Solid PPE: Double Nitrile + Tyvek + Goggles Engineering->PPE_Solid Static Step: Neutralize Static Charge PPE_Solid->Static Weigh Step: Weigh into Tared Vial Static->Weigh Seal Step: Seal & Wipe Down Vial Weigh->Seal Seal->Solution Dissolution PPE_Liquid PPE: Single Nitrile + Lab Coat Solution->PPE_Liquid SolventCheck Is Solvent DMSO? PPE_Liquid->SolventCheck HighRiskDermal High Dermal Risk: Change Gloves Every 30 mins SolventCheck->HighRiskDermal Yes StandardDermal Standard Risk: Change Gloves on Splash SolventCheck->StandardDermal No

Figure 1: Decision logic for PPE selection and handling workflows based on the physical state of the compound.

Emergency Response & Disposal
Exposure Response
  • Inhalation: Remove victim to fresh air immediately.[2][3][4] Do not perform mouth-to-mouth resuscitation (risk of secondary exposure).[2]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (may enhance absorption).

  • Medical Intervention: If symptoms of cholinergic crisis appear (pinpoint pupils, excessive salivation, muscle twitching), emergency medical personnel may administer Atropine or Pralidoxime as antidotes [3].

Disposal Protocol
  • Solid Waste: All contaminated consumables (gloves, weigh boats, Kimwipes) must be double-bagged and labeled as "Toxic Chemical Waste."

  • Liquid Waste: Segregate into a dedicated "Toxic Organic" stream. Do not mix with general solvent waste to prevent cross-reaction or misclassification.

  • Destruction: Incineration is the only approved method for final destruction of galanthamine-class alkaloids.

References
  • Berkov, S., et al. (2024). "AChE inhibitory activity of N-substituted natural galanthamine derivatives." Drug Design and Bioinformatics Lab. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.